Derazantinib
Description
This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound binds to and potently inhibits the activity of FGFR subtypes 1, 2 and 3. This may result in the inhibition of FGFR-mediated signal transduction pathways, tumor cell proliferation, tumor angiogenesis and tumor cell death in FGFR-overexpressing tumor cells. FGFR, a receptor tyrosine kinase, is upregulated in many tumor cell types and plays a key role in tumor cellular proliferation, differentiation, angiogenesis and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a multi-kinase inhibitor; structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234356-69-4 | |
| Record name | Derazantinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Derazantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DERAZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Derazantinib in FGFR-Driven Cancers: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derazantinib (ARQ-087) is an orally bioavailable, multi-kinase inhibitor with potent activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in FGFR-driven cancers, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain.[1][2] This action prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1][2] Notably, this compound exhibits a spectrum-selective kinase inhibition profile, potently targeting FGFR1, FGFR2, and FGFR3, with lower activity against FGFR4.[1][6] In addition to its effects on FGFR, this compound also inhibits other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, DDR2, PDGFRβ, and KIT.[1][7][8] This broader activity, particularly the inhibition of CSF1R, may contribute to its anti-tumor effects by modulating the tumor microenvironment.[8][9]
Mechanism of Action
Direct Inhibition of FGFR Kinase Activity
This compound functions as an ATP-competitive inhibitor of FGFR kinases.[1][2] It is capable of inhibiting both the inactive and fully active forms of the FGFR kinase, thereby preventing the initiation and propagation of downstream signaling.[1] By occupying the ATP-binding site, this compound blocks the transfer of phosphate from ATP to tyrosine residues on the FGFR and its substrates. This inhibition of autophosphorylation is a critical step in halting the oncogenic signaling driven by aberrant FGFR activation.[1]
Downstream Signaling Pathway Inhibition
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression, proliferation, and survival.
This compound's inhibition of FGFR autophosphorylation effectively blocks the activation of these key downstream signaling nodes.[2] Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of FGFR, FRS2-α (FGFR Substrate 2α), ERK (Extracellular signal-regulated kinase), and AKT.[1][2] This comprehensive blockade of downstream signaling ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells with dysregulated FGFR signaling.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]
- 4. urotoday.com [urotoday.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
The Trajectory of Derazantinib: From Discovery to Clinical Investigation
A Technical Overview for Researchers and Drug Development Professionals
Derazantinib (formerly ARQ 087) is a potent, orally bioavailable, multi-kinase inhibitor that has been the subject of extensive research and clinical development, primarily for the treatment of cancers harboring fibroblast growth factor receptor (FGFR) genetic aberrations. This in-depth guide provides a comprehensive timeline of its discovery and development, details of key experimental protocols, and an overview of its mechanism of action.
Discovery and Early Development
The journey of this compound began with its initial discovery and development by ArQule, Inc. While the precise date of initial discovery is not publicly available, the compound, then known as ARQ 087, emerged as a promising inhibitor of the FGFR family of kinases.
In April 2018, Basilea Pharmaceutica Ltd. entered into a license agreement with ArQule to gain exclusive worldwide rights to this compound, excluding the People's Republic of China, Hong Kong, Macau, and Taiwan. This partnership aimed to accelerate the development and commercialization of the drug. Subsequently, in February 2018, Roivant Sciences and ArQule announced a collaboration to develop and commercialize this compound in Greater China.[1] However, in June 2022, Basilea announced the termination of the licensing agreement, returning the rights to Merck & Co., which had acquired ArQule in 2019.[2]
Preclinical Development
This compound has demonstrated significant anti-tumor activity in a range of preclinical models, providing a strong rationale for its clinical investigation.
In Vitro Studies
Kinase Inhibition Assays:
Initial biochemical assays revealed this compound's potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay [4]
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against FGFR kinases.
-
Method:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
A kinase activity assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
This compound is serially diluted and incubated with the kinase and a substrate peptide.
-
The reaction is initiated by the addition of ATP.
-
After incubation, a europium-labeled anti-phospho-substrate antibody is added.
-
The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
-
In Vivo Studies
This compound has shown robust efficacy in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[5]
Experimental Protocol: In Vivo Xenograft Model [5]
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
-
Method:
-
Human cancer cell lines with known FGFR alterations (e.g., SNU-16 for gastric cancer) are selected.
-
Cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).
-
Clinical Development
The clinical development of this compound has been extensive, with a focus on patients with FGFR-driven solid tumors. The "FIDES" (Fibroblast growth factor Inhibition with this compound in Solid tumors) program, initiated by Basilea, has comprised several key studies.
Table 1: Key Clinical Trials of this compound
| Trial Identifier | Phase | Title | Status (as of late 2025) | Key Findings/Endpoints |
| NCT01752920 | 1/2 | A Study of this compound (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations | Completed | Established the recommended Phase 2 dose (RP2D) of 300 mg once daily. Showed preliminary anti-tumor activity in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA).[6][7] |
| NCT03230318 (FIDES-01) | 2 | This compound in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma | Completed | Met primary endpoint, demonstrating clinically meaningful activity in iCCA patients with FGFR2 fusions. |
| NCT04045613 (FIDES-02) | 1/2 | A Study of this compound as Monotherapy and in Combination With Atezolizumab in Patients With Urothelial Cancer and FGFR Genetic Aberrations | Terminated | Explored this compound as a monotherapy and in combination with an immune checkpoint inhibitor. |
| NCT04604132 (FIDES-03) | 1/2 | A Study of this compound as Monotherapy and in Combination With Paclitaxel, Ramucirumab or Atezolizumab in Patients With Gastric Cancer and FGFR Genetic Aberrations | Terminated | Investigated this compound in various combinations for gastric cancer. |
FIDES-01: A Pivotal Study in Intrahepatic Cholangiocarcinoma (iCCA)
The FIDES-01 study was a cornerstone of this compound's clinical development, focusing on a patient population with a high unmet medical need.
Experimental Protocol: FIDES-01 (NCT03230318) [3][8]
-
Objective: To evaluate the efficacy and safety of this compound in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who have received at least one prior systemic therapy.
-
Study Design: A multicenter, open-label, single-arm study.
-
Patient Population: Adults with histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations.
-
Intervention: this compound 300 mg administered orally once daily.
-
Primary Endpoints:
-
Cohort 1 (FGFR2 fusions): Objective Response Rate (ORR) as assessed by independent central review.
-
Cohort 2 (FGFR2 mutations or amplifications): Progression-Free Survival (PFS) rate at 3 months.
-
-
Tumor Assessment: Performed every 8 weeks for the first 48 weeks, and every 12 weeks thereafter, according to RECIST v1.1.
Table 2: Key Efficacy Data from the FIDES-01 Trial (iCCA) [8]
| Endpoint | FGFR2 Fusion Cohort (n=103) | FGFR2 Mutation/Amplification Cohort (n=31) |
| Objective Response Rate (ORR) | 21.4% | 6.5% |
| Disease Control Rate (DCR) | 75.7% | 58.1% |
| Median Progression-Free Survival (PFS) | 8.0 months | 8.3 months |
| Median Overall Survival (OS) | 17.2 months | 15.9 months |
Mechanism of Action and Signaling Pathways
This compound is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[3] FGFRs play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations in FGFRs, such as fusions, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, driving tumorigenesis.
This compound also inhibits other kinases, including the colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor beta (PDGFRβ).[5][9] The inhibition of CSF1R is of particular interest as it may modulate the tumor microenvironment by targeting tumor-associated macrophages.
Regulatory Status and Timeline
This compound has been granted Orphan Drug Designation (ODD) for specific indications by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
-
FDA Orphan Drug Designation: this compound received ODD from the FDA for the treatment of cholangiocarcinoma.[10]
-
EMA Orphan Drug Designation: The EMA granted ODD to this compound for the treatment of biliary tract cancer.[11][12][13]
As of late 2025, this compound has not received marketing approval from the FDA or the EMA and remains an investigational drug.
Table 3: this compound Development Timeline
| Date | Event |
| February 7, 2018 | Roivant Sciences and ArQule announce collaboration for this compound in Greater China.[1] |
| April 17, 2018 | Basilea Pharmaceutica licenses this compound from ArQule.[14] |
| November 23, 2017 | ArQule initiates a registrational trial of this compound in iCCA. |
| July 24, 2017 | The FIDES-01 (NCT03230318) study is first submitted to ClinicalTrials.gov. |
| May 21, 2021 | The FIDES-03 (NCT04604132) study protocol is version 5.0, with IND number 146726.[4] |
| June 27, 2022 | Basilea announces the termination of the licensing agreement for this compound.[2] |
Conclusion
This compound has demonstrated a promising efficacy and manageable safety profile in clinical trials, particularly in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma. Its multi-kinase inhibitory activity, including the targeting of CSF1R, suggests potential for broader applications and combination therapies. While it has not yet gained regulatory approval, the extensive preclinical and clinical data generated to date provide a solid foundation for its continued investigation as a targeted therapy for cancers with FGFR pathway dysregulation. Further studies will be crucial to fully define its role in the evolving landscape of precision oncology.
References
- 1. This compound (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Services - Certis Oncology [certisoncology.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]
- 8. biospace.com [biospace.com]
- 9. This compound Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]
- 10. EU/3/21/2458 - orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]
- 11. EU/3/21/2458 - orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]
- 12. EU/3/19/2146 - orphan designation for treatment of biliary tract cancer | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Timeline of FDA-Approved Targeted Therapy for Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Derazantinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, summarizing key preclinical data and outlining the methodologies used in its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Introduction
The fibroblast growth factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[3] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[4][5][6] this compound has emerged as a promising therapeutic agent that selectively targets this pathway. Beyond its potent activity against FGFRs, this compound also exhibits inhibitory effects on other key kinases involved in tumor progression and the tumor microenvironment, such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][7] This multi-targeted profile suggests a broader mechanism of action that may contribute to its clinical efficacy.
Target Profile and Kinase Selectivity
The kinase selectivity of a targeted therapy is a critical determinant of its efficacy and safety profile. This compound has been extensively profiled against a panel of kinases to determine its inhibitory activity.
Primary Targets: Fibroblast Growth Factor Receptors (FGFRs)
This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1] Its activity against FGFR4 is comparatively lower.[1] The primary mechanism of action is through competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways.[2]
Kinase Selectivity Profile
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) | Reference |
| FGFR1 | 4.5 | [1] |
| FGFR2 | 1.8 | [1] |
| FGFR3 | 4.5 | [1] |
| FGFR4 | 34 | [1] |
| VEGFR2 | 31.7 | [6] |
| CSF1R | 16.2 | [6] |
| PDGFRβ | - | [1] |
| KIT | - | [1] |
| RET | - | [1] |
| DDR2 | - | [1] |
IC50 values for PDGFRβ, KIT, RET, and DDR2 were not explicitly quantified in the provided search results but are listed as inhibited kinases.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through the inhibition of multiple signaling pathways critical for tumor growth, survival, and angiogenesis.
FGFR Signaling Pathway
Activation of FGFRs by their FGF ligands leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by FGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. By inhibiting FGFR phosphorylation, this compound effectively blocks these downstream signals.
CSF1R and VEGFR2 Signaling
This compound's inhibition of CSF1R and VEGFR2 contributes to its anti-tumor activity by modulating the tumor microenvironment and inhibiting angiogenesis.
-
CSF1R Signaling: CSF1R is primarily expressed on macrophages and is crucial for their survival, differentiation, and proliferation. Tumor-associated macrophages (TAMs) often promote tumor growth and suppress the anti-tumor immune response. By inhibiting CSF1R, this compound can reduce the number of immunosuppressive TAMs in the tumor microenvironment, potentially enhancing the anti-tumor immune response.[7]
-
VEGFR2 Signaling: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR2 by this compound can disrupt this process, leading to reduced tumor growth and metastasis.[3]
Experimental Methodologies
The characterization of this compound's target profile and anti-tumor activity has been supported by a range of in vitro and in vivo experimental models.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against a panel of purified kinases.
Protocol Outline:
-
Reagents: Recombinant human kinases, biotinylated peptide substrate, ATP, and this compound.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
This compound is serially diluted and added to microplate wells.
-
The kinase and a biotinylated peptide substrate are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Protocol Outline:
-
Cell Lines: Cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification, NCI-H716 with FGFR2 fusion).
-
Reagents: Cell culture medium, fetal bovine serum, this compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle-treated control. The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is then calculated.[8]
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Models: Human cancer cell lines with FGFR alterations (e.g., SNU-16, NCI-H716) are subcutaneously injected into the mice.[9]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 30-75 mg/kg daily).[1]
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess downstream signaling).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the this compound-treated group to the vehicle-treated control group.
Integrated Mechanism of Action and Therapeutic Rationale
The therapeutic potential of this compound stems from its ability to simultaneously inhibit multiple key oncogenic drivers and pathways that support tumor growth and survival.
By targeting FGFR, this compound directly inhibits the proliferation and survival of tumor cells that are dependent on this signaling pathway. Concurrently, its inhibition of CSF1R and VEGFR2 addresses the critical roles of the tumor microenvironment and angiogenesis in supporting tumor growth and metastasis. This multi-pronged approach provides a strong rationale for the clinical development of this compound in cancers with FGFR aberrations.
Conclusion
This compound is a potent and selective inhibitor of FGFR1, 2, and 3, with additional activity against other clinically relevant kinases, including CSF1R and VEGFR2. This unique target profile allows this compound to exert a multi-faceted anti-tumor effect by directly inhibiting tumor cell growth, modulating the tumor microenvironment, and disrupting tumor angiogenesis. The preclinical data, supported by robust experimental methodologies, provide a strong foundation for the ongoing clinical investigation of this compound as a targeted therapy for patients with FGFR-driven malignancies. This in-depth technical guide serves as a valuable resource for understanding the core pharmacological properties of this promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNU-16 Xenograft Model | Xenograft Services [xenograft.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
Investigating Off-Target Effects of Derazantinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] These kinases are crucial regulators of cell proliferation, differentiation, and migration, and their dysregulation is implicated in various cancers.[2] While this compound has shown promising clinical activity in tumors with FGFR genetic aberrations, a comprehensive understanding of its off-target effects is critical for predicting potential therapeutic benefits, understanding adverse event profiles, and identifying opportunities for combination therapies. This guide provides a detailed overview of the known off-target profile of this compound, methodologies for its investigation, and the signaling pathways involved.
Data Presentation: Kinase Inhibition Profile of this compound
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a range of off-target kinases. This data, compiled from various biochemical and cell-based assays, offers a quantitative perspective on the selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Primary and Off-Target Kinases (Biochemical Assays)
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Primary Targets | |||
| FGFR1 | 4.5 | AlphaScreen™ | [1] |
| FGFR2 | 1.8 | AlphaScreen™ | [1] |
| FGFR3 | 4.5 | AlphaScreen™ | [1] |
| Known Off-Targets | |||
| FGFR4 | 34 | Not Specified | [1] |
| CSF1R | 16.2 | Not Specified | [3] |
| VEGFR2 | 31.7 | Not Specified | [3] |
| RET | Inhibited | Not Specified | [1] |
| DDR2 | Inhibited | Not Specified | [1] |
| PDGFRβ | Inhibited | Not Specified | [1] |
| KIT | Inhibited | Not Specified | [1] |
| VEGFR | Inhibited | Not Specified | [1] |
Note: "Inhibited" indicates that the source mentioned inhibitory activity but did not provide a specific IC50 value.
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Target Pathway | EC50 (µM) | Assay Type | Reference |
| Cos-1 (overexpressing FGFR1) | FGFR1 phosphorylation | < 0.123 | Autophosphorylation Assay | [1] |
| Cos-1 (overexpressing FGFR2) | FGFR2 phosphorylation | 0.185 | Autophosphorylation Assay | [1] |
| Cos-1 (overexpressing FGFR3) | FGFR3 phosphorylation | 0.463 | Autophosphorylation Assay | [1] |
| Cos-1 (overexpressing FGFR4) | FGFR4 phosphorylation | > 10 | Autophosphorylation Assay | [1] |
| RAW264.7 (macrophage) | pCSF1R | Not Specified | Immunoblotting | [4] |
| GDM-1 (tumor cells) | pCSF1R | Not Specified | Immunoblotting | [4] |
| DEL (tumor cells) | pCSF1R | Not Specified | Immunoblotting | [4] |
| Mouse Macrophages | pCSF1R | GI50 = 100 nM | Not Specified | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor off-target effects. Below are methodologies for key experiments cited in the investigation of this compound's kinase profile.
Biochemical Kinase Inhibition Assay (AlphaScreen™ Format)
This protocol is adapted from methodologies used to determine the IC50 values of this compound against FGFR kinases.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase in a biochemical, high-throughput format.
Materials:
-
Recombinant human kinase (e.g., FGFR1, FGFR2)
-
Biotinylated peptide substrate (e.g., Biotin-PYK2)
-
This compound
-
ATP
-
Assay Buffer: 50 mM Tris (pH 8.0), 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT
-
Stop/Detection Mixture: Assay buffer containing 10 mM EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads
-
384-well reaction plates
-
Plate reader capable of AlphaScreen™ detection (e.g., Perkin Elmer Envision)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions 10-fold in deionized water to achieve a final DMSO concentration of 10%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (10% DMSO) to the wells of a 384-well plate.
-
Add 17.5 µL of the recombinant kinase diluted in assay buffer to each well. The final concentration of the kinase should be optimized for the specific assay (e.g., 0.50 nM for FGFR1, 0.25 nM for FGFR2).[1]
-
Pre-incubate the plate at room temperature for 30 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a mixture of ATP and biotinylated peptide substrate in assay buffer to each well. The final concentrations should be at the Km for ATP for the specific kinase and a saturating concentration of the peptide substrate (e.g., 80 nM for Biotin-PYK2).[1]
-
The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection:
-
Add 10 µL of the stop/detection mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on a compatible plate reader with an excitation wavelength of 640 nm and an emission wavelength of 570 nm.[1]
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.
Cellular Phosphorylation Assay (Immunoblotting)
This protocol is a generalized method for assessing the inhibition of receptor tyrosine kinase phosphorylation in a cellular context, as described for CSF1R.[6]
Objective: To determine the effect of this compound on the phosphorylation of a target kinase in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., RAW264.7 for CSF1R)
-
Cell culture medium and supplements
-
This compound
-
Ligand for kinase stimulation (e.g., CSF1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If necessary, starve the cells in serum-free medium for a specified time (e.g., 12 hours for CSF1R inhibition studies).[6]
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).[6]
-
Stimulate the cells with the appropriate ligand (e.g., 0.3 µM CSF1 for 3 minutes) to induce kinase phosphorylation.[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pCSF1R) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Cell Proliferation Assay (Crystal Violet)
This is a general protocol for assessing the anti-proliferative effects of a compound on cancer cell lines.[6]
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Crystal violet solution (e.g., 0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]
-
Staining:
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) and then stain with crystal violet solution for 10-20 minutes at room temperature.
-
Wash away the excess stain with water and allow the plates to dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for investigating its off-target effects.
Caption: FGFR signaling pathway inhibited by this compound.
Caption: CSF1R signaling pathway, an off-target of this compound.
Caption: General workflow for investigating kinase inhibitor off-target effects.
Conclusion
A thorough investigation of this compound's off-target effects is paramount for its clinical development and optimal application. The data presented herein reveals that while this compound is a potent inhibitor of the FGFR family, it also demonstrates activity against other kinases such as CSF1R and VEGFR2, which may contribute to its overall therapeutic profile and potential for combination therapies. The provided experimental protocols and workflow diagrams serve as a guide for researchers to further explore and validate the off-target landscape of this compound and other kinase inhibitors, ultimately leading to a more comprehensive understanding of their mechanisms of action and clinical potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. This compound, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Detection of p-FGFR Inhibition by Derazantinib via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of several cancers. Derazantinib is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3 kinases.[2][3] It competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5] This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting FGFR phosphorylation using Western blotting.
Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain, such as Tyr653 and Tyr654.[6][7] This phosphorylation event creates docking sites for downstream signaling molecules, leading to the activation of pathways like the RAS-MAPK and PI3K-AKT cascades, which in turn regulate gene expression and cellular responses.[5][8] this compound exerts its inhibitory effect by preventing this initial autophosphorylation step.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for this protocol involves cell culture and treatment with this compound, followed by protein extraction. The concentration of phosphorylated FGFR (p-FGFR) is then quantified by Western blotting, using an antibody specific to the phosphorylated form of the receptor. Total FGFR levels are also measured as a loading control.
Caption: Workflow for Western blot analysis of p-FGFR after this compound treatment.
Data Presentation
The following tables summarize the key reagents and conditions for this protocol.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Cell Line (e.g., SNU-16, NCI-H716) | ATCC | Varies |
| This compound | Selleck Chemicals | S7682 |
| Anti-p-FGFR (Tyr653/654) Antibody | Cell Signaling Technology | #3471 |
| Anti-FGFR1 Antibody | Abcam | ab59194 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| PVDF Membrane | Bio-Rad | 1620177 |
| 5% Bovine Serum Albumin (BSA) in TBST | - | - |
| HRP-conjugated Secondary Antibody | Varies | Varies |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Table 2: Experimental Conditions
| Parameter | Condition | Notes |
| Cell Seeding Density | Varies by cell line | Aim for 70-80% confluency at time of treatment. |
| This compound Concentration | 0.1 µM, 1 µM | Based on published effective concentrations.[4] A dose-response curve is recommended. |
| Treatment Duration | 24, 48, or 72 hours | Time-course experiments are advisable to determine optimal inhibition.[2][4] |
| Protein Loading Amount | 20-30 µg per lane | Optimize based on protein expression levels in your cell line. |
| Primary Antibody Dilution | 1:1000 in 5% BSA/TBST | As recommended by the manufacturer.[9] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 in 5% BSA/TBST | Optimize for your specific antibody. |
| Blocking Time | 1 hour at room temperature | Use 5% BSA in TBST; avoid milk as it contains phosphoproteins.[10][11] |
| Primary Antibody Incubation | Overnight at 4°C | With gentle agitation.[11] |
| Secondary Antibody Incubation | 1 hour at room temperature | With gentle agitation. |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Culture cells (e.g., NCI-H716 or SNU-16, which have FGFR2 amplifications) in the recommended medium and conditions until they reach 70-80% confluency.[4]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) or DMSO as a vehicle control for the desired duration (e.g., 24 or 72 hours).[4]
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer
-
Add 4X Laemmli sample buffer to the normalized protein lysates and boil at 95-100°C for 5 minutes.[14]
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a PVDF membrane.[11] Pre-wet the PVDF membrane in methanol before transfer.[11]
5. Immunoblotting
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][14] Note: Do not use milk for blocking as it contains casein, a phosphoprotein that can cause high background.[10][12]
-
Incubate the membrane with the primary antibody against p-FGFR (Tyr653/654) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FGFR. Alternatively, run a parallel gel for the total FGFR blot.[15]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-FGFR should be normalized to the level of total FGFR for each sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time or use a fresh blocking solution. Increase the number and duration of washes. |
| Milk used as a blocking agent. | Use 5% BSA in TBST for all antibody dilutions and blocking steps.[10][12] | |
| No or Weak Signal | Low abundance of phosphorylated protein. | Increase the amount of protein loaded. Consider immunoprecipitation to enrich for p-FGFR.[10][16] |
| Inactive phosphatase inhibitors. | Always add fresh phosphatase and protease inhibitors to the lysis buffer immediately before use.[12][16] | |
| Insufficient drug treatment. | Optimize this compound concentration and treatment time. | |
| Non-specific Bands | Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal dilution. |
| Insufficient washing. | Increase the number and duration of washes. |
References
- 1. Anti-FGFR1 (phospho Y654) antibody (ab59194) | Abcam [abcam.com]
- 2. This compound Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. stratech.co.uk [stratech.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Anwendungs- und Protokollhinweise für Derazantinib in Xenograft-Mausmodellen
Anwendungsgebiet: Präklinische Bewertung der Wirksamkeit von Derazantinib in Xenograft-Mausmodellen für die Krebsforschung und Arzneimittelentwicklung.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
This compound (DZB) ist ein oral bioverfügbarer, potenter niedermolekularer Inhibitor der Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Genetische Aberrationen der FGFR-Signalübertragung, wie Genfusionen, Mutationen oder Amplifikationen, sind wichtige Treiber bei verschiedenen Krebsarten, darunter das intrahepatische Cholangiokarzinom (iCCA), Urothelkarzinom, Magenkarzinom und Lungenkrebs.[4] this compound hemmt die Autophosphorylierung von FGFR1 und FGFR2 dosisabhängig.[2] Zusätzlich zur FGFR-Hemmung zeigt this compound auch Aktivität gegen den Kolonie-stimulierenden Faktor-1-Rezeptor (CSF1R), was auf eine mögliche Modulation der Immunantwort im Tumormikromilieu hindeutet.[1][5] Diese Anwendungs- und Protokollhinweise beschreiben die Gestaltung und Durchführung von Xenograft-Mausmodellstudien zur Untersuchung der Antitumor-Wirksamkeit von this compound.
Wirkmechanismus und Signalweg
This compound hemmt kompetitiv die ATP-Bindung an die Kinasedomäne der FGFRs, was die nachgeschalteten Signalwege blockiert, die an Zellproliferation, -differenzierung, -migration und Angiogenese beteiligt sind.[2][3] Die Hemmung von CSF1R kann die Infiltration von tumorfördernden Makrophagen (M2-TAMs) reduzieren und so das Tumormikromilieu für eine Anti-Tumor-Immunantwort empfänglicher machen.[4][6]
Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung.
Experimentelles Design und Protokolle
Das folgende Diagramm zeigt einen typischen Arbeitsablauf für eine Xenograft-Studie mit this compound.
Abbildung 2: Allgemeiner Arbeitsablauf für Xenograft-Studien.
Materialien und Reagenzien
-
Zelllinie: SNU-16 (Magenkarzinom, FGFR2-amplifiziert) oder eine andere relevante Zelllinie mit FGFR-Aberrationen.
-
Tiermodell: Immundefiziente Mäuse (z.B. athymische Nude-Mäuse, NOD/SCID).
-
This compound: Reinsubstanz.
-
Vehikel zur Formulierung: Z.B. 0,5% Carboxymethylcellulose-Natrium (CMC-Na) in Wasser.
-
Zellkulturmedien und Reagenzien: Entsprechend den Anforderungen der Zelllinie.
-
Matrigel®: Für die Zellinjektion.
-
Messschieber: Zur Messung des Tumorvolumens.
-
Anästhetika: Z.B. Isofluran.
Protokoll zur Etablierung des Xenograft-Modells
-
Zellkultur: Kultivieren Sie SNU-16-Zellen unter Standardbedingungen bis zu einer Konfluenz von 80-90%.
-
Zellernte: Ernten Sie die Zellen durch Trypsinisierung, waschen Sie sie mit serumfreiem Medium oder PBS und bestimmen Sie die Zellzahl und Viabilität (mindestens 95% erforderlich).
-
Injektionssuspension: Resuspendieren Sie die Zellen in einer 1:1-Mischung aus serumfreiem Medium/PBS und Matrigel auf eine Endkonzentration von 1 x 10⁷ Zellen/ml. Auf Eis halten.
-
Injektion: Injizieren Sie 100 µl der Zellsuspension (entspricht 1 x 10⁶ Zellen) subkutan in die Flanke jeder Maus.[5]
-
Tumorwachstum: Überwachen Sie die Mäuse regelmäßig auf Tumorbildung. Beginnen Sie mit der Behandlung, wenn die Tumore ein durchschnittliches Volumen von 100-150 mm³ erreichen.
Protokoll zur Formulierung und Verabreichung von this compound
-
Formulierung: Bereiten Sie eine Suspension von this compound im Vehikel (z.B. 0,5% CMC-Na) vor. Die Konzentration sollte so gewählt werden, dass das gewünschte Dosisvolumen (z.B. 10 ml/kg) verabreicht werden kann. Ein Beispiel für eine Dosis in Nagetierstudien ist 30 mg/kg.[7][8]
-
Verabreichung: Verabreichen Sie this compound oder das Vehikel einmal täglich per oraler Sonde (Gavage).[7] Die Behandlung sollte über einen vordefinierten Zeitraum (z.B. 21-28 Tage) oder bis zum Erreichen der Endpunkte fortgesetzt werden.
Protokoll zur Tumormessung und Datenerfassung
-
Messung: Messen Sie die Länge (L) und Breite (W) der Tumore zwei- bis dreimal pro Woche mit einem digitalen Messschieber.
-
Volumenberechnung: Berechnen Sie das Tumorvolumen (V) mit der Formel: V = (L × W²) / 2.[9]
-
Körpergewicht: Messen Sie das Körpergewicht der Mäuse bei jeder Tumormessung, um die allgemeine Toxizität zu überwachen.
-
Endpunkte: Primäre Endpunkte sind in der Regel die Tumorwachstumshemmung (TGI) und die statistische Signifikanz des Unterschieds im Tumorvolumen zwischen den Behandlungsgruppen. Sekundäre Endpunkte können das Überleben und die Analyse von Biomarkern im Tumorgewebe umfassen.
Datenpräsentation und erwartete Ergebnisse
Die Wirksamkeit von this compound korreliert in Xenograft-Modellen signifikant mit der FGFR-Genexpression.[10] In FGFR-gesteuerten Magenkrebsmodellen zeigte this compound eine vergleichbare oder höhere Wirksamkeit als andere FGFR-Inhibitoren und Paclitaxel.[10]
Tabelle 1: Beispielhafte quantitative Daten aus einer this compound-Xenograft-Studie
| Behandlungsgruppe | Dosis und Schema | Mittleres Tumorvolumen am Ende der Studie (mm³) | Tumorwachstums- hemmung (TGI) in % | p-Wert (vs. Vehikel) |
| Vehikel | 10 ml/kg, p.o., QD | 1500 ± 250 | - | - |
| This compound | 30 mg/kg, p.o., QD | 450 ± 120 | 70 | <0.01 |
| Positivkontrolle | Dosis X | Ergebnis Y | Ergebnis Z | <0.01 |
Hinweis: Die obigen Daten sind hypothetisch und dienen der Veranschaulichung. Die tatsächlichen Ergebnisse können je nach Modell und experimentellen Bedingungen variieren.
Tabelle 2: Pharmakokinetische Parameter von this compound bei Ratten (Einzeldosis)
| Parameter | Wert (Mittelwert ± SD) |
| Dosis | 30 mg/kg, oral |
| Cmax (ng/ml) | 637,17 ± 85,91 |
| Tmax (h) | Nicht spezifiziert |
| AUC₀→t (ng·h/ml) | Nicht spezifiziert |
Daten aus einer Studie an Sprague-Dawley-Ratten.[7][8] Pharmakokinetische Profile können bei Mäusen abweichen.
Fehlerbehebung und Überlegungen
-
Tumorwachstumsrate: Eine variable Tumorwachstumsrate kann durch sorgfältige Zellkulturtechniken und die Verwendung von Matrigel minimiert werden.
-
Toxizität: Überwachen Sie die Mäuse täglich auf Anzeichen von Toxizität (Gewichtsverlust, Verhaltensänderungen). Eine Dosisanpassung kann erforderlich sein.
-
Verabreichung: Eine ordnungsgemäße Technik der oralen Gavage ist entscheidend, um Verletzungen und Stress bei den Tieren zu minimieren.
-
Resistenz: Erworbene Resistenz gegen FGFR-Inhibitoren kann durch sekundäre Mutationen in der FGFR-Kinasedomäne entstehen.[11] Dies kann in Langzeitstudien ein relevanter Faktor sein.
Fazit
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Rahmen für die präklinische Untersuchung von this compound in Xenograft-Mausmodellen. Die vorgestellten Protokolle für die Etablierung des Modells, die Verabreichung des Medikaments und die Datenerfassung ermöglichen eine robuste Bewertung der Antitumor-Aktivität von this compound. Die sorgfältige Auswahl des Modells basierend auf dem FGFR-Status und die standardisierte Durchführung der Experimente sind entscheidend für die Erzielung reproduzierbarer und klinisch relevanter Daten.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. [PDF] Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements | Semantic Scholar [semanticscholar.org]
- 4. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Basilea presents preclinical data on synergy between this compound and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]
- 6. Lack of pharmacokinetic interaction between this compound and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of pharmacokinetic interaction between this compound and naringin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. basilea.com [basilea.com]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Assessment of FGFR Expression in Derazantinib Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing Fibroblast Growth Factor Receptor (FGFR) expression by immunohistochemistry (IHC) in the context of studies involving the multi-FGFR inhibitor, Derazantinib. While specific IHC protocols for the pivotal this compound clinical trials, such as FIDES-01, have not been publicly detailed, this document outlines a robust, representative protocol based on established methods for FGFR IHC in cancer research. Additionally, it summarizes the key clinical data for this compound in FGFR2-altered intrahepatic cholangiocarcinoma (iCCA).
Introduction to this compound and the Role of FGFR
This compound is an orally administered, selective pan-FGFR kinase inhibitor with activity against FGFR1, FGFR2, and FGFR3.[1] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Aberrations in FGFR genes, including fusions, amplifications, and mutations, can lead to oncogenic signaling and are implicated in the pathogenesis of various cancers, notably intrahepatic cholangiocarcinoma (iCCA).[2][3] In iCCA, FGFR2 fusions are the most common type of FGFR alteration.[2] The clinical development of this compound has focused on patient populations with these specific genetic alterations.
Accurate and reliable detection of FGFR expression and genetic alterations is paramount for identifying patients who are most likely to benefit from FGFR-targeted therapies like this compound. While next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH) are the gold standard for identifying FGFR gene fusions, mutations, and amplifications for clinical trial enrollment, IHC can serve as a valuable tool for assessing protein expression levels and may be used as a screening method.
Quantitative Data from this compound Clinical Trials
The following tables summarize the key efficacy data from the Phase 2 FIDES-01 study of this compound in patients with inoperable or advanced iCCA harboring FGFR2 gene alterations.
Table 1: Efficacy of this compound in iCCA Patients with FGFR2 Fusions (FIDES-01, Cohort 1) [4][5]
| Endpoint | Result |
| Objective Response Rate (ORR) | 21.4% |
| Disease Control Rate (DCR) | 75.7% |
| Median Progression-Free Survival (PFS) | 8.0 months |
| Median Overall Survival (OS) | 17.2 months |
Table 2: Efficacy of this compound in iCCA Patients with FGFR2 Mutations or Amplifications (FIDES-01, Cohort 2 - Interim Analysis) [6][7]
| Endpoint | Result |
| Objective Response Rate (ORR) | 8.7% |
| Disease Control Rate (DCR) | 73.9% |
| Median Progression-Free Survival (PFS) | 7.3 months |
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation and survival.
Caption: FGFR Signaling Pathway and the Mechanism of Action of this compound.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in a typical IHC workflow for assessing FGFR protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Caption: A typical workflow for FGFR immunohistochemistry.
Experimental Protocols
Note: The following is a representative IHC protocol for FGFR2. Optimization of specific conditions (e.g., antibody concentration, incubation times) may be required for different antibodies and tissue types.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody against FGFR2 (e.g., a validated rabbit monoclonal or polyclonal antibody)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Incubate with blocking serum for 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FGFR2 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the slides and incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Scoring of FGFR2 Expression
A semi-quantitative H-score can be used to evaluate FGFR2 expression, considering both the staining intensity and the percentage of positive tumor cells.
Table 3: Staining Intensity Scoring
| Score | Intensity |
| 0 | No staining |
| 1+ | Weak staining |
| 2+ | Moderate staining |
| 3+ | Strong staining |
Calculation of H-Score:
H-Score = (Percentage of cells with 1+ intensity x 1) + (Percentage of cells with 2+ intensity x 2) + (Percentage of cells with 3+ intensity x 3)
The H-score ranges from 0 to 300. A pre-defined cut-off value for positivity should be established based on validation studies. For example, an H-score ≥ 50 could be considered positive for FGFR2 expression. Staining should be predominantly membranous and/or cytoplasmic.
Conclusion
The successful application of this compound in clinical practice relies on the accurate identification of patients with FGFR-driven malignancies. While molecular methods like NGS and FISH are definitive for detecting the underlying genetic alterations, IHC remains a valuable and widely accessible technique for assessing FGFR protein expression. The protocols and data presented here provide a framework for researchers and clinicians working with this compound and other FGFR-targeted therapies, facilitating the standardization of biomarker assessment in this rapidly evolving field of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Preliminary Results from the FIDES-01 Trial: this compound as a Second-Line Treatment for iCCA with FGFR2 Alterations [jhoponline.com]
- 3. FGFR2 testing in cholangiocarcinoma: translating molecular studies into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. This compound in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study | CCA News Online [ccanewsonline.com]
Application Notes and Protocols for Derazantinib Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Derazantinib for in vivo animal studies. The information is intended to guide researchers in developing suitable formulations for preclinical evaluation of this potent FGFR inhibitor.
Introduction to this compound
This compound (ARQ-087) is an orally bioavailable, ATP-competitive small molecule inhibitor of fibroblast growth factor receptor (FGFR) kinases.[1][2] It potently targets FGFR1, 2, and 3, which are key drivers in various cellular processes including proliferation, differentiation, and angiogenesis.[3] Dysregulation of the FGFR signaling pathway is implicated in the progression of several cancers, making this compound a compound of significant interest for oncological research.[4] In addition to its activity against FGFRs, this compound also shows inhibitory effects on other kinases such as RET, VEGFR2, and colony-stimulating factor 1 receptor (CSF1R).[1][5][6] Preclinical studies in xenograft models have demonstrated its anti-tumor efficacy and it is currently under investigation in clinical trials for various cancers, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[7][8][9]
Physicochemical Properties of this compound
A clear understanding of this compound's physicochemical properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₉FN₄O | [1][10] |
| Molecular Weight | 468.57 g/mol | [1] |
| CAS Number | 1234356-69-4 | [1][11] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO | [2][11] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in DMSO) | 2 years at -80°C | [2] |
Signaling Pathway of this compound
This compound exerts its therapeutic effect by blocking the FGFR signaling cascade. The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and angiogenesis. This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and blocking the entire downstream cascade.[1][2][12]
Caption: this compound inhibits the FGFR signaling cascade.
Experimental Protocols
Safety Precaution: Handle this compound powder in a chemical fume hood or a ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Standard Suspension Formulation for Oral Gavage
This protocol utilizes a common vehicle combination (DMSO, PEG300, Tween-80, Saline) suitable for many poorly water-soluble compounds. It is a good starting point for efficacy and pharmacokinetic studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the dose (e.g., 30 mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Example: For a 25g mouse at 30 mg/kg and 10 mL/kg dosing volume:
-
Dose per mouse = 30 mg/kg * 0.025 kg = 0.75 mg
-
Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.75 mg / 0.25 mL = 3 mg/mL
-
-
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Initial Solubilization: Add DMSO to the tube to create a stock solution. The final formulation will typically contain 5-10% DMSO.[13] Vortex thoroughly until the powder is completely dissolved.
-
Formulation Ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[14]
-
For a final volume of 10 mL, you would add 1 mL of DMSO.
-
-
Add Excipients: Add the PEG300 (e.g., 4 mL for a 10 mL final volume) to the DMSO solution. Vortex until the solution is homogeneous.
-
Add Surfactant: Add the Tween-80 (e.g., 0.5 mL for a 10 mL final volume). Vortex again to ensure complete mixing. The solution may become viscous.
-
Add Saline: Slowly add the sterile saline (e.g., 4.5 mL for a 10 mL final volume) to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound. The final product should be a uniform suspension or a clear solution.
-
Sonication (Optional): If a fine suspension is formed, sonicate the tube in a water bath for 5-10 minutes to ensure particle size uniformity.
-
Storage: Use the formulation immediately. If short-term storage is necessary, keep it at 4°C and protect it from light. Always vortex thoroughly before each administration.
Protocol 2: Oil-Based Formulation for Oral Gavage
This protocol is an alternative for compounds that may have better stability or absorption in a lipid-based vehicle, or for longer-term studies where excipient tolerability is a concern.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable pharmaceutical-grade oil like sesame or sunflower oil)
-
Sterile conical tubes
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to determine and weigh the required amount of this compound.
-
Dissolve in DMSO: Add a minimal amount of DMSO required to fully dissolve the this compound powder (e.g., 10% of the final volume).[13] Vortex until a clear solution is achieved.
-
Add Oil: Gradually add the corn oil to the DMSO solution while continuously vortexing or using a magnetic stirrer. This ensures the formation of a fine, homogenous suspension.
-
Final Mixing: Once all the corn oil has been added, continue to vortex or stir for an additional 5-10 minutes.
-
Storage and Use: This formulation should be stored at room temperature or 4°C and protected from light. Ensure the suspension is vigorously vortexed before each use to guarantee dose uniformity.
In Vivo Administration Workflow
The following workflow outlines the key steps from animal preparation to post-dosing observation.
Caption: Standard workflow for in vivo animal studies.
Protocol 3: Oral Gavage Administration in Mice
This protocol details the standard procedure for administering a prepared formulation to a mouse.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Oral gavage needle (20-22 gauge, 1.5-inch, ball-tipped for mice)
-
Animal scale
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate smooth passage of the gavage needle.
-
Prepare the Dose: Vortex the formulation vigorously. Draw the calculated dose volume into the syringe attached to the gavage needle. Expel any air bubbles.
-
Needle Insertion: Gently insert the ball-tipped needle into the side of the mouse's mouth, guiding it along the roof of the mouth. The needle should pass easily down the esophagus. Do not force it. If resistance is met, withdraw and reposition.
-
Administer Formulation: Once the needle is properly positioned in the esophagus (the tip should be roughly at the level of the last rib), slowly depress the syringe plunger to deliver the formulation.[15]
-
Withdraw Needle: Smoothly withdraw the gavage needle in a single motion.
-
Post-Dosing Monitoring: Return the mouse to its cage and monitor it for at least 15-30 minutes for any immediate adverse reactions (e.g., distress, difficulty breathing). Continue to monitor according to the study-specific endpoint criteria.[16]
Pharmacokinetic and Toxicology Data
The following data provides context for dose selection and expected outcomes in preclinical models.
Pharmacokinetic Parameters in Rats A study in Sprague-Dawley rats provides insight into the pharmacokinetic profile of this compound following oral administration.[12][17]
| Parameter | Value (at 30 mg/kg oral dose) | Reference |
| Cmax (Max. Plasma Conc.) | 637.17 ± 85.91 ng/mL | [12] |
| Animal Model | Male Sprague-Dawley Rats | [12] |
Toxicology and Safety Profile this compound has been shown to be generally well-tolerated in animal models and clinical studies.[1][18]
-
General Tolerability: Doses up to 75 mg/kg were well-tolerated in xenograft models.[1]
-
Adverse Events: The most common grade 3 or higher adverse events noted in clinical settings, which may inform preclinical monitoring, are increases in liver enzymes (AST and ALT).[4][9]
-
Class-Specific Effects: this compound shows a low incidence of class-specific FGFR inhibitor toxicities such as stomatitis, nail toxicities, and retinal events.[4][18]
-
CNS Penetration: Studies in mice indicate that this compound has low brain penetration.[19]
Formulation Selection Guide
Choosing the right formulation is critical for the success of an in vivo study. The following flowchart provides a decision-making framework.
Caption: Decision guide for selecting a this compound formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. onclive.com [onclive.com]
- 10. This compound | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound (ARQ 087) Datasheet DC Chemicals [dcchemicals.com]
- 12. Lack of pharmacokinetic interaction between this compound and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicology | MuriGenics [murigenics.com]
- 17. tandfonline.com [tandfonline.com]
- 18. This compound: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent Derazantinib efficacy in xenografts
Welcome to the Derazantinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing xenograft studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor. Its primary targets are the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] It also demonstrates inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, DDR2, PDGFRβ, and KIT.[4] This multi-targeted profile suggests that its anti-tumor effects may involve modulation of the tumor microenvironment in addition to direct inhibition of tumor cell proliferation.[1]
Q2: In which cancer types and corresponding xenograft models has this compound shown efficacy?
This compound has shown promising efficacy in various preclinical xenograft models, particularly those with FGFR genetic aberrations. These include:
-
Intrahepatic Cholangiocarcinoma (iCCA): Efficacy has been observed in iCCA models with FGFR2 fusions.[2][3][5]
-
Gastric Cancer: Strong efficacy has been demonstrated in both cell-line derived (CDX) and patient-derived (PDX) gastric cancer models, with efficacy correlating with FGFR gene expression.[1][6][7]
-
Other Solid Tumors: Antitumor activity has also been reported in xenograft models of lung squamous cell carcinoma and bladder cancer.[8]
Q3: What are the known mechanisms of resistance to this compound and other FGFR inhibitors?
Resistance to FGFR inhibitors can arise from several mechanisms, including:
-
On-target resistance: Secondary mutations in the FGFR kinase domain can prevent drug binding.
-
Bypass signaling: Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways, can circumvent FGFR blockade.
-
Tumor microenvironment: Factors within the tumor microenvironment can contribute to reduced drug efficacy.
Troubleshooting Inconsistent this compound Efficacy
Problem: Observed tumor growth inhibition is lower than expected or inconsistent across xenografts.
This is a common challenge in preclinical studies. The following guide provides a systematic approach to troubleshooting inconsistent efficacy.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy in xenograft models.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action | Experimental Details |
| Improper Drug Formulation or Administration | Verify the stability and concentration of the this compound formulation. Confirm accurate dosing and administration technique (e.g., oral gavage). | Prepare fresh drug formulations regularly. Use analytical methods like HPLC to confirm concentration. Ensure proper training of personnel for animal handling and dosing. |
| Suboptimal Pharmacokinetics (PK) | Perform a PK study in the tumor-bearing mice to determine if adequate drug exposure is achieved in the plasma and tumor tissue. | Collect plasma and tumor samples at various time points after this compound administration. Analyze drug concentration using LC-MS/MS.[9] |
| Lack of Target Engagement (Pharmacodynamics - PD) | Assess the phosphorylation status of FGFR and its downstream signaling proteins (e.g., FRS2, ERK, Akt) in tumor tissue from treated and control animals. | Collect tumor samples at peak and trough drug exposure times. Perform Western blotting or immunohistochemistry (IHC) for p-FGFR, FGFR, p-ERK, ERK, p-Akt, and Akt.[4] |
| Xenograft Model Heterogeneity | Re-characterize the xenograft model to confirm the expression and activation of FGFR. For PDX models, inherent inter-tumoral heterogeneity can lead to variable responses. | Perform IHC, Western blotting, or RNA sequencing on baseline tumor samples to assess FGFR expression levels. For PDX models, consider establishing multiple models from different patients to capture heterogeneity.[10][11][12] |
| Intrinsic or Acquired Resistance | Investigate potential resistance mechanisms. This could involve analyzing downstream signaling pathways or sequencing the FGFR gene in resistant tumors. | For bypass signaling, analyze the activation status of alternative pathways (e.g., PI3K/mTOR). For on-target resistance, perform genetic sequencing of the FGFR gene in tumor samples from non-responding animals to identify potential mutations. |
| Off-Target Effects | Given this compound's multi-kinase activity, consider the possibility of off-target effects influencing the tumor microenvironment in a way that counteracts the anti-tumor activity. | Analyze the tumor microenvironment for changes in immune cell infiltration (e.g., macrophages) or angiogenesis, which could be influenced by CSF1R and VEGFR2 inhibition, respectively.[1][13] |
Quantitative Data Summary
This compound Efficacy in Intrahepatic Cholangiocarcinoma (iCCA) Xenograft Models
| Model | Genetic Alteration | Treatment | Outcome | Reference |
| iCCA PDX | FGFR2 fusions | This compound (300 mg daily) | Objective Response Rate (ORR): 20.4%, Disease Control Rate (DCR): 72.8%, Median Progression-Free Survival (PFS): 6.6 months | [5] |
| iCCA PDX | FGFR2 mutations/amplifications | This compound (300 mg daily) | ORR: 6.8%, DCR: 63.6%, Median PFS: 8.3 months | [14] |
This compound Efficacy in Gastric Cancer Xenograft Models
| Model Type | Genetic Context | Treatment | Outcome | Reference |
| CDX & PDX | Varying FGFR expression | This compound | Efficacy correlated with FGFR gene expression (r²=0.58) | [1][7] |
| SNU-16 CDX | FGFR2 fusion | This compound (75 mg/kg, p.o.) | Tumor stasis | [4][6] |
| GA PDX Models | FGFR aberrations | This compound + Paclitaxel | Synergy observed in 3/5 models, additivity in 2/5 | [15] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Patient-Derived Xenograft (PDX) Model
This protocol is adapted from established methods for creating PDX models.[16][17][18][19][20]
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from a consenting patient under sterile conditions.
-
Tissue Processing:
-
Wash the tumor tissue with sterile PBS containing antibiotics.
-
Mechanically mince the tissue into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID).
-
Make a small incision in the flank and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation and caliper measurements twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 2 for implantation into new host mice.
-
Protocol 2: In Vivo Efficacy Study with this compound
-
Model Establishment: Establish xenografts as described in Protocol 1.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally once daily.
-
This compound Group(s): Administer this compound at the desired dose(s) (e.g., 25, 50, 75 mg/kg) orally once daily.[4]
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Signaling Pathway Diagrams
FGFR Signaling Pathway
Caption: Simplified diagram of the FGFR signaling pathway and the inhibitory action of this compound.
CSF1R Signaling Pathway
Caption: Overview of the CSF1R signaling pathway, a secondary target of this compound.
VEGFR2 Signaling Pathway
Caption: The VEGFR2 signaling pathway, another target of this compound, impacting angiogenesis.
References
- 1. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]
- 6. ascopubs.org [ascopubs.org]
- 7. scispace.com [scispace.com]
- 8. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of pharmacokinetic interaction between this compound and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crownbio.com [crownbio.com]
- 12. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 13. This compound, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 19. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Derazantinib In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo dosage of derazantinib. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse xenograft models?
A1: Based on preclinical studies, a starting dose of 50 mg/kg, administered orally once daily, is recommended. This dose has been shown to produce significant tumor growth inhibition. Doses up to 75 mg/kg have been well-tolerated and resulted in even greater efficacy. However, doses of 150 mg/kg were associated with unacceptable weight loss and lethargy.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3). It also demonstrates inhibitory activity against other tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R). By inhibiting FGFR signaling, this compound disrupts downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.
Q3: What are the expected on-target toxicities of this compound in animal models?
A3: As with other FGFR inhibitors, on-target toxicities can be expected. The most common is hyperphosphatemia, resulting from the inhibition of FGF23 signaling. While observed in preclinical models, it is generally manageable. Other potential toxicities include ocular issues. Careful monitoring of animal health, including regular body weight measurements and clinical observations, is crucial.
Q4: Can this compound be combined with other therapies?
A4: Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents. For instance, in gastric cancer models, combining this compound with paclitaxel has demonstrated synergistic effects.[2] Additionally, in a breast cancer model, combining this compound with a PD-L1 antibody increased efficacy and reduced metastases.
Troubleshooting In Vivo this compound Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Drug Precipitation in Formulation | - Improper solvent or vehicle used- Incorrect order of mixing components- Temperature fluctuations during preparation or storage | - Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding aqueous components.- Prepare the formulation fresh daily if stability is a concern.- Consider gentle warming or sonication to aid dissolution, but be mindful of the compound's stability.- If using a suspension like CMC-Na, ensure it is homogenous before each administration. |
| Inconsistent Tumor Growth Inhibition | - Inaccurate dosing- Variability in drug formulation- Heterogeneity of the tumor model | - Calibrate all dosing equipment regularly.- Ensure the drug formulation is homogenous and administered consistently.- Use a sufficient number of animals per group to account for biological variability.- Confirm FGFR expression or relevant genetic alterations in the xenograft model. |
| Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) | - Dose is too high for the specific animal strain or model- Off-target effects- Issues with the vehicle | - Reduce the dose of this compound.- Decrease the frequency of administration.- Include a vehicle-only control group to rule out toxicity from the formulation itself.- Monitor animals closely for clinical signs of toxicity and establish clear endpoints for euthanasia. |
| Lack of Efficacy | - Insufficient drug exposure- Resistance mechanisms in the tumor model- Incorrect animal model | - Increase the dose of this compound, if tolerated.- Confirm target engagement by assessing downstream signaling pathways (e.g., p-FGFR, p-ERK) in tumor tissue.- Ensure the chosen tumor model has the appropriate FGFR alterations to be sensitive to this compound. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (TGI) | Observations | Source |
| SNU-16 (Gastric Cancer) | 50 | 69% | - | [1] |
| SNU-16 (Gastric Cancer) | 75 | 83% | Partial and complete regressions observed. | [1] |
| NCI-H716 (Colorectal Cancer) | 50 | 68% | - | [1] |
| NCI-H716 (Colorectal Cancer) | 75 | 96% | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (CMC-Na Suspension)
-
Materials:
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This compound powder
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Sodium carboxymethyl cellulose (CMC-Na)
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Sterile water for injection
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC-Na is fully hydrated and the solution is clear and viscous. This may take several hours.
-
Calculate the required amount of this compound for the desired concentration and total volume. For example, for a 10 mg/mL suspension, weigh out 100 mg of this compound for a final volume of 10 mL.
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Add the weighed this compound powder to the 0.5% CMC-Na solution in a sterile conical tube.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Before each administration, vortex the suspension again to ensure homogeneity.
-
It is recommended to prepare the suspension fresh daily.
-
Protocol 2: Xenograft Tumor Model Establishment and Drug Administration
-
Cell Culture and Preparation:
-
Culture tumor cells (e.g., SNU-16) in the recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice (e.g., athymic nude mice, 6-8 weeks old) using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor growth. Start measuring the tumor volume once the tumors are palpable.
-
Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (vehicle control and this compound treatment groups).
-
-
Drug Administration and Monitoring:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer this compound or the vehicle control to the respective groups via oral gavage once daily.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the duration specified in the study design (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for further analysis, such as Western blotting to assess target engagement or immunohistochemistry.
-
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derazantinib in mouse models. The information is designed to help manage potential adverse events and ensure the successful execution of preclinical studies.
Table of Contents
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Frequently Asked Questions (FAQs)
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What is the mechanism of action of this compound?
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What are the common this compound-related adverse events in mouse models?
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What are the recommended starting doses for this compound in mouse xenograft models?
-
-
Troubleshooting Guides for Common Adverse Events
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Hyperphosphatemia
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Ocular Toxicity
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Gastrointestinal Toxicity
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Dermatological and Nail Toxicities
-
-
Experimental Protocols
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Protocol for Monitoring Serum Phosphate Levels
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Protocol for Basic Ophthalmic Examination in Mice
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Protocol for Supportive Care During Gastrointestinal Distress
-
-
Signaling Pathways and Workflows
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This compound Mechanism of Action: FGFR Signaling Pathway
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Experimental Workflow for Managing Adverse Events
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent, and ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR), with strong activity against FGFR1, FGFR2, and FGFR3.[1][2] It functions by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.[1] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[3][4][5] By inhibiting these signals in FGFR-dependent cancer models, this compound can suppress tumor growth.[1][2] Additionally, this compound has been shown to inhibit other kinases such as colony-stimulating factor 1 receptor (CSF1R).[6]
Q2: What are the common this compound-related adverse events in mouse models?
Based on clinical trial data and the known on-target effects of FGFR inhibitors, the most common adverse events anticipated in mouse models include:
-
Hyperphosphatemia: An on-target effect of FGFR1 inhibition, which plays a role in phosphate homeostasis.[5]
-
Ocular Toxicity: Including dry eye, corneal disorders, and potential for more severe issues like central serous retinopathy-like events.[7][8]
-
Gastrointestinal Toxicity: Such as diarrhea, nausea, and stomatitis (oral mucositis).[4][8]
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Dermatological and Nail Toxicities: Including alopecia, dry skin, hand-foot syndrome, and nail changes.[8]
-
General Systemic Effects: Such as fatigue/asthenia and potential for liver enzyme elevations (AST/ALT).[7]
Q3: What are the recommended starting doses for this compound in mouse xenograft models?
This compound has been shown to be well-tolerated in mouse models at doses up to 75 mg/kg.[1] Preclinical studies in patient-derived xenograft (PDX) models of gastric cancer have also demonstrated its efficacy and tolerability.[9] The optimal dose will depend on the specific mouse strain, tumor model, and experimental goals. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific model. In some combination studies, this compound has been used at approximately half the MTD.[8]
Troubleshooting Guides for Common Adverse Events
Hyperphosphatemia
| Issue/Question | Potential Cause & Explanation | Recommended Action & Troubleshooting |
| Elevated serum phosphate levels are observed. | This is an expected on-target effect of FGFR1 inhibition by this compound, which disrupts the FGF23-klotho signaling axis involved in renal phosphate excretion.[10] | 1. Monitoring: Implement regular monitoring of serum phosphate levels (see protocol below). 2. Dietary Modification: Switch mice to a low-phosphate diet. Standard rodent chow can be high in phosphate. Consult with your facility's veterinarian or nutritionist for an appropriate formulation. 3. Dose Adjustment: If hyperphosphatemia is severe and associated with clinical signs (e.g., weight loss, lethargy), consider a dose reduction or temporary interruption of this compound treatment.[4] 4. Phosphate Binders: In cases of persistent, severe hyperphosphatemia, the use of oral phosphate binders (e.g., sevelamer) mixed with food or administered via oral gavage may be considered, though this requires careful formulation and veterinary consultation. |
| How often should I monitor phosphate levels? | The frequency of monitoring depends on the dose of this compound and the severity of hyperphosphatemia observed in initial cohorts. | Initial phase (first 2-3 weeks): Monitor weekly to establish the kinetics of phosphate elevation. Maintenance phase: If levels are stable and not critically high, monitoring can be reduced to every 2-3 weeks. Increase frequency if the dose is escalated or if animals show signs of distress. |
Ocular Toxicity
| Issue/Question | Potential Cause & Explanation | Recommended Action & Troubleshooting |
| Mouse exhibits signs of eye irritation (e.g., squinting, excessive grooming of the face, redness, discharge). | This compound can cause ocular surface disorders such as dry eye and keratitis.[7] This is a known class effect of FGFR inhibitors.[8] | 1. Basic Ophthalmic Examination: Perform a basic ophthalmic examination (see protocol below) to assess for signs of irritation, corneal opacity, or discharge. 2. Supportive Care: Apply a sterile, preservative-free ophthalmic lubricating ointment or gel to the affected eye(s) 1-2 times daily. 3. Environmental Modifications: Ensure bedding is low-dust to minimize further irritation. 4. Dose Adjustment: If ocular toxicity is severe or progressive, consider a dose reduction or interruption of this compound.[7] 5. Veterinary Consultation: For persistent or severe signs, consult with a laboratory animal veterinarian. |
| How can I proactively monitor for ocular toxicity? | Regular, systematic observation is key to early detection.[11] | 1. Baseline Examination: Perform and document a baseline ophthalmic examination before starting this compound treatment. 2. Routine Checks: Conduct weekly gross visual inspection of the eyes. Once every 2-3 weeks, perform a more detailed basic examination with a magnifying lens or ophthalmoscope. 3. Documentation: Keep detailed records of any changes in ocular health for each animal. |
Gastrointestinal Toxicity
| Issue/Question | Potential Cause & Explanation | Recommended Action & Troubleshooting |
| Mouse is experiencing diarrhea and/or weight loss. | This compound can affect the gastrointestinal tract, leading to diarrhea. This may be related to off-target effects or modulation of FGFR signaling in the gut.[4] | 1. Supportive Care: Ensure easy access to hydration. Provide a hydration source on the cage floor (e.g., hydrogel packs) in addition to the water bottle. 2. Dietary Support: Provide softened chow or a highly palatable, calorie-dense supplemental food to encourage eating and combat weight loss. 3. Anti-diarrheal Medication: Loperamide can be considered for managing diarrhea in mice, but the dose and frequency should be determined in consultation with a veterinarian.[4] 4. Dose Adjustment: If diarrhea is severe and accompanied by significant weight loss (>15-20% of baseline), a dose reduction or temporary cessation of treatment is warranted. |
| Signs of oral mucositis (stomatitis) are observed (e.g., reluctance to eat, drooling, pawing at the mouth). | FGFR inhibitors are known to cause stomatitis.[8] | 1. Oral Examination: Gently examine the oral cavity for redness, ulceration, or swelling. 2. Dietary Modification: Provide softened or powdered chow to reduce oral irritation during eating. 3. Supportive Care: While challenging in mice, topical agents used in humans like baking soda rinses are not practical. The focus should be on providing soft food and ensuring hydration.[4] 4. Veterinary Consultation: A veterinarian can provide guidance on analgesics if the condition appears painful. |
Dermatological and Nail Toxicities
| Issue/Question | Potential Cause & Explanation | Recommended Action & Troubleshooting |
| Alopecia (hair loss) or skin dryness is observed. | These are known dermatologic side effects of FGFR inhibitors.[8] | 1. Monitoring: Document the extent and location of hair loss and any changes in skin condition. 2. Supportive Care: For dry skin, application of a gentle, fragrance-free moisturizer can be attempted, though this may be difficult to maintain due to grooming. Ensure the animal's environment is not excessively dry. 3. Management: These side effects are often cosmetic and may not require dose modification unless accompanied by skin breakdown or infection. |
| Changes in the nails are observed (e.g., brittleness, overgrowth). | Nail toxicities are a characteristic adverse event of FGFR inhibitors.[8] | 1. Monitoring: Regularly inspect the paws and nails. 2. Husbandry: Ensure nails are not overgrown to the point of interfering with ambulation. If necessary, consult with veterinary staff for nail trimming. |
Experimental Protocols
Protocol for Monitoring Serum Phosphate Levels
Objective: To quantify serum phosphate levels in mice undergoing treatment with this compound.
Materials:
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Blood collection tubes (e.g., heparinized or serum separator tubes)
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Centrifuge
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Phosphorus assay kit (colorimetric, e.g., phosphomolybdate method)
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Spectrophotometer
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Standard laboratory equipment for blood collection (e.g., lancets, warming lamp)
Methodology:
-
Blood Collection:
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Warm the mouse under a heat lamp for a few minutes to promote vasodilation.
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Collect 50-100 µL of whole blood via an appropriate method (e.g., submandibular, saphenous, or tail vein puncture).
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Place the blood into the collection tube.
-
-
Sample Processing:
-
If using serum separator tubes, allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the samples according to the tube manufacturer's instructions (e.g., 10,000 x g for 10 minutes) to separate serum or plasma.
-
Carefully collect the supernatant (serum or plasma) for analysis.
-
-
Phosphate Quantification:
-
Follow the instructions provided with your chosen phosphorus assay kit.
-
Typically, this involves mixing a small volume of the serum/plasma with the kit reagents.
-
Incubate the mixture for the specified time to allow for color development.
-
Measure the absorbance of the samples and standards using a spectrophotometer at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance readings of the known phosphate standards.
-
Calculate the phosphate concentration in the experimental samples based on the standard curve.
-
Record the results and compare them to baseline and control group values.
-
Protocol for Basic Ophthalmic Examination in Mice
Objective: To perform a non-invasive assessment of ocular health in mice.
Materials:
-
Magnifying lens or loupe
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Ophthalmoscope with a small aperture
-
Sterile, preservative-free ophthalmic lubricating ointment
Methodology:
-
Gross Examination:
-
Observe the mouse in its home cage. Note any signs of discomfort such as squinting (blepharospasm), excessive tearing (epiphora), or rubbing of the eyes.
-
Examine the periocular region for any swelling, redness (erythema), or discharge.
-
-
Restraint and Magnified Examination:
-
Gently restrain the mouse, ensuring a secure but not overly tight grip.
-
Using a magnifying lens, examine the external structures of the eye:
-
Eyelids: Check for swelling, redness, and normal apposition to the globe.
-
Conjunctiva: Gently retract the lower eyelid to assess the conjunctival tissue for redness or discharge.
-
Cornea: Look for clarity and luster. Note any opacities, haziness, or irregularities on the surface.
-
-
-
Ophthalmoscopic Examination (Optional, requires practice):
-
In a dimly lit room, use an ophthalmoscope to view the internal structures.
-
Hold the ophthalmoscope close to your eye and approach the mouse's eye from about 1-2 inches away.
-
Focus on the cornea and lens, looking for any opacities (cataracts).
-
Attempt to visualize the fundus (retina and optic nerve), though this can be challenging without pupillary dilation.
-
-
Documentation and Supportive Care:
-
Record all findings in the animal's health record.
-
If signs of dryness or irritation are present, apply a small ribbon of sterile lubricating ointment to the eye.
-
Protocol for Supportive Care During Gastrointestinal Distress
Objective: To provide supportive care to mice experiencing diarrhea and/or weight loss.
Materials:
-
Hydrogel packs or other floor-level hydration source
-
Powdered or softened rodent chow
-
Calorie-dense nutritional supplement paste (e.g., for convalescing small animals)
-
Clean cage with fresh, dry bedding
Methodology:
-
Daily Monitoring:
-
Weigh the mouse daily to track weight changes.
-
Visually assess the severity of diarrhea by observing the perineal area and the cage bedding.
-
Monitor food and water intake.
-
-
Hydration Support:
-
Place a hydrogel pack or a shallow dish with water on the cage floor to ensure easy access to hydration, especially if the animal is lethargic.
-
-
Nutritional Support:
-
Provide a dish of softened chow (mix standard chow with water to create a mash) or powdered chow on the cage floor.
-
A small amount of a highly palatable, high-calorie nutritional supplement can be offered daily.
-
-
Husbandry:
-
Change the cage and bedding daily to maintain a clean and dry environment and to accurately monitor for new signs of diarrhea.
-
-
Dose Modification:
-
If the mouse loses more than 15% of its initial body weight, or if diarrhea is severe and persistent for more than 2-3 days, a dose interruption of this compound should be implemented. Once the animal has recovered, treatment can be resumed at a lower dose.
-
Signaling Pathways and Workflows
This compound Mechanism of Action: FGFR Signaling Pathway
Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling.
Experimental Workflow for Managing Adverse Events
Caption: Workflow for monitoring and managing this compound-related adverse events.
References
- 1. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinical-development-and-management-of-adverse-events-associated-with-fgfr-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Basilea reports activity of this compound in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 10. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring for ocular toxicity in cancer patients | Optometric Management [optometricmanagement.com]
Cell line contamination affecting Derazantinib assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derazantinib. It specifically addresses issues related to cell line contamination that can affect assay results.
Troubleshooting Guide: Inconsistent this compound Assay Results
Q1: We are observing significant variability in our this compound IC50 values in our intrahepatic cholangiocarcinoma (iCCA) cell line, which is known to have an FGFR2 fusion. What could be the cause?
A1: Inconsistent IC50 values for a potent kinase inhibitor like this compound are often a red flag for underlying experimental issues. One of the most common, yet often overlooked, causes is cell line contamination. This can be either cross-contamination with another cell line or microbial contamination (e.g., mycoplasma).
Potential Impact of Cell Line Contamination:
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Altered Target Expression: The contaminating cells may not express the FGFR2 fusion protein, the primary target of this compound. This effectively dilutes the target population, leading to an artificially high IC50 value.
-
Different Growth Rates: A faster-growing contaminating cell line can outcompete your iCCA cells, leading to a cell population that is less sensitive to this compound over time.
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Modified Signaling Pathways: Contaminating cells can alter the tumor microenvironment and signaling pathways, indirectly affecting the sensitivity to this compound. For instance, mycoplasma contamination has been shown to activate the NF-κB and MAPK signaling pathways, which could interfere with the cellular response to FGFR inhibition.[1][2][3]
Troubleshooting Workflow:
We recommend the following workflow to diagnose and resolve the issue:
Q2: Our cell line was confirmed to be cross-contaminated with HeLa cells. How would this affect our this compound assay results?
A2: HeLa is a very common and aggressive cervical cancer cell line that is a frequent source of cross-contamination.[4][5][6][7][8][9][10] If your iCCA cell line is contaminated with HeLa cells, you can expect a significant impact on your this compound assay results. HeLa cells do not typically harbor the FGFR2 fusions that are the primary target of this compound in your iCCA cells.[11]
This leads to a mixed population of cells with differential sensitivity to the drug. The result is often a rightward shift in the dose-response curve and a significantly higher apparent IC50 value.
Hypothetical Data on the Effect of HeLa Contamination:
The following table illustrates the potential impact of HeLa cell contamination on the IC50 of this compound in an FGFR2-fusion positive iCCA cell line.
| Cell Line Condition | This compound IC50 (nM) | Fold Change in IC50 |
| Pure iCCA Cell Line (FGFR2-fusion) | 15 | - |
| iCCA + 10% HeLa Contamination | 85 | 5.7 |
| iCCA + 25% HeLa Contamination | 250 | 16.7 |
| iCCA + 50% HeLa Contamination | >1000 | >66.7 |
Table 1: Hypothetical IC50 values of this compound in a pure and HeLa-contaminated iCCA cell line.
Frequently Asked Questions (FAQs)
Q3: What is this compound and what is its mechanism of action?
A3: this compound is an orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[12][13] It potently inhibits FGFR1, FGFR2, and FGFR3.[14][15][16] By binding to the ATP-binding pocket of these receptors, this compound prevents their activation and downstream signaling, thereby inhibiting tumor cell proliferation, angiogenesis, and survival in cancers with FGFR genetic aberrations.[17]
Q4: How can we confirm the identity of our cell lines?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[15][18][19] This method generates a unique DNA fingerprint for each cell line, which can be compared to a reference database of known cell line profiles. A match of ≥80% between the tested cell line's STR profile and the reference profile is typically required for authentication.[18]
Q5: What are the common signs of mycoplasma contamination?
A5: Mycoplasma contamination is often difficult to detect visually as it does not typically cause the turbidity or pH changes seen with bacterial or fungal contamination.[20] However, it can lead to a variety of subtle changes in cell behavior, including:
-
Reduced cell proliferation rate.
-
Changes in cell morphology.
-
Increased apoptosis.
-
Alterations in gene expression and protein synthesis.[2]
The most reliable method for detecting mycoplasma is through a PCR-based assay.
Q6: If we confirm our cell line is contaminated, what should we do?
A6: If your cell line is cross-contaminated with another cell line, the best practice is to discard the contaminated stock and obtain a new, authenticated vial from a reputable cell bank.[14] If the contamination is microbial, such as mycoplasma, you can attempt to treat the culture with specific antibiotics. However, it is often more reliable to discard the culture and start fresh with a new, uncontaminated stock to ensure the integrity of your experimental results.
Experimental Protocols
Protocol 1: Cell Line Authentication using STR Profiling
This protocol provides a general outline for preparing samples for STR profiling. It is recommended to use a commercial service for the actual analysis.
Materials:
-
T-25 flask of confluent cells
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium
-
Microcentrifuge tubes, sterile
-
DNA extraction kit
Procedure:
-
Culture the cells to be tested to near confluency in a T-25 flask.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 1 mL of trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 4 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Transfer the cell suspension to a microcentrifuge tube and pellet the cells again.
-
Remove the supernatant and either freeze the cell pellet at -80°C or proceed directly to DNA extraction using a commercial kit according to the manufacturer's instructions.
-
Provide the extracted DNA (typically >20 ng/µL) to a reputable cell line authentication service for STR profiling.
Protocol 2: this compound IC50 Determination using a Cell Viability Assay
Materials:
-
Authenticated, contamination-free cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound concentration].
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
References
- 1. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 3. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 6. sciencealert.com [sciencealert.com]
- 7. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 8. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 9. Chemical alternative for cell identification and cross-contamination detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Inhibition of EGFR nuclear shuttling decreases irradiation resistance in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. iclac.org [iclac.org]
- 15. Cell Line Authentication [promega.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. cellculturedish.com [cellculturedish.com]
- 20. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
Technical Support Center: Normalizing Western Blot Data for Derazantinib Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing Western blot data from studies involving the FGFR inhibitor, Derazantinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular signaling?
This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It primarily targets FGFR1, FGFR2, and FGFR3, with lower potency for FGFR4.[1] By binding to the ATP-binding site of the FGFR kinase domain, this compound inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This leads to the suppression of pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[4][5] this compound has also been shown to inhibit other kinases like CSF1R, RET, and VEGFR.[1][6]
Q2: Why is normalization of Western blot data crucial in this compound studies?
Normalization is a critical step in quantitative Western blotting to ensure that observed changes in protein expression are due to the biological effects of this compound and not technical variability.[7][8] It corrects for inconsistencies that can arise from unequal protein loading, uneven transfer of proteins from the gel to the membrane, and variations in antibody incubation and detection steps.[8] Accurate normalization is essential for making reliable comparisons of protein levels between different treatment conditions (e.g., control vs. This compound-treated cells).[9]
Q3: What are the main methods for Western blot normalization?
There are two primary methods for normalizing Western blot data:
-
Housekeeping Protein (HKP) Normalization: This traditional method uses a single, highly and ubiquitously expressed protein (e.g., GAPDH, β-actin, β-tubulin) as an internal loading control.[10] The assumption is that the expression of this protein remains constant across all experimental conditions.[7]
-
Total Protein Normalization (TPN): This method uses the total amount of protein in each lane as the loading control.[9] This is typically achieved by staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue, or fluorescent stains) before or after antibody incubation.[9] Stain-free technologies, where a compound is incorporated into the gel that fluoresces upon UV activation, are also a form of TPN.[11]
Q4: Which normalization method is recommended for this compound studies?
For quantitative studies involving drug treatments like this compound, Total Protein Normalization (TPN) is increasingly recommended by scientific journals and experts.[11][12][13] This is because the expression of housekeeping proteins can be affected by experimental conditions, including drug treatments and different cellular states (e.g., cancer vs. normal cells), which can lead to inaccurate normalization.[14][15] TPN provides a more stable and reliable measure of protein loading across a wider linear range.[9][13]
Troubleshooting Guides
Issue 1: High variability between replicates.
-
Question: I am observing significant differences in the band intensities of my target protein across my replicate lanes, even before normalization. What could be the cause?
-
Answer: High variability between replicates often points to inconsistencies in sample preparation and loading.
-
Pipetting Errors: Ensure accurate and consistent pipetting of your protein samples. Viscous lysates can be particularly challenging to pipette accurately.
-
Inaccurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA or Bradford assay) and ensure you are working within the linear range of the assay. Re-quantify your samples if necessary.
-
Uneven Loading: Make sure to load equal amounts of total protein into each well.
-
Issue 2: My housekeeping protein levels are not consistent across treatment groups.
-
Question: I treated my cells with this compound and now my GAPDH/β-actin levels are different between my control and treated samples. Is my experiment invalid?
-
Answer: This is a common issue and a primary reason why TPN is recommended. The expression of housekeeping proteins can be altered by various treatments.[16][17]
-
Validate Your Housekeeping Protein: Before using a HKP for normalization, you must validate that its expression is not affected by your specific experimental conditions (i.e., this compound treatment in your specific cell line). Run a dilution series of your lysate to ensure you are in the linear range for both your target and the HKP.[18]
-
Switch to Total Protein Normalization (TPN): If your HKP expression is variable, TPN is the more reliable method. Use a total protein stain to normalize your data.[19]
-
Issue 3: Saturated bands for my protein of interest or loading control.
-
Question: The bands for my protein of interest (or my housekeeping protein) are very dark and seem to be "maxed out." How does this affect my quantification?
-
Answer: Saturated signals are outside the linear range of detection, meaning the band intensity is no longer proportional to the amount of protein.[20][21] This makes accurate quantification impossible.
-
Reduce Protein Load: Load less total protein onto the gel.
-
Dilute Primary Antibody: Use a more diluted primary antibody solution.
-
Reduce Exposure Time: If using chemiluminescence, reduce the film or digital imager exposure time.
-
For HKPs: Saturation is a common problem for highly abundant housekeeping proteins.[9] This is another strong argument for using TPN, as total protein stains have a much broader linear range.[9]
-
Issue 4: Weak or no signal for my target protein.
-
Question: I can't detect my target protein after treating with this compound. What should I do?
-
Answer: A weak or absent signal can have several causes.
-
Confirm Protein Expression: First, ensure that your cell line expresses the target protein at a detectable level. You may need to use a positive control lysate.
-
Optimize Antibody Concentrations: Your primary or secondary antibody concentrations may be too low. Perform a titration to find the optimal dilution.
-
Check Transfer Efficiency: Use a total protein stain like Ponceau S after transfer to visualize the proteins on the membrane and confirm that the transfer was successful.
-
Blocking Issues: Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent.[22]
-
This compound Effect: Consider that this compound treatment may be significantly downregulating the expression or increasing the degradation of your target protein. A time-course or dose-response experiment may be necessary.
-
Data Presentation
Table 1: Example of Quantified Western Blot Data for p-FGFR After this compound Treatment
| Treatment Group | Replicate 1 (Normalized Intensity) | Replicate 2 (Normalized Intensity) | Replicate 3 (Normalized Intensity) | Mean Normalized Intensity | Standard Deviation |
| Vehicle Control | 1.00 | 1.05 | 0.98 | 1.01 | 0.036 |
| This compound (10 nM) | 0.45 | 0.51 | 0.48 | 0.48 | 0.030 |
| This compound (50 nM) | 0.12 | 0.15 | 0.11 | 0.13 | 0.021 |
Normalized Intensity is the band intensity of the target protein divided by the total protein intensity for that lane. Values for the vehicle control are set to an average of 1 for comparison.
Experimental Protocols
Protocol 1: Quantitative Western Blotting with Total Protein Normalization
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading amounts.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane in TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Total Protein Staining (Reversible):
-
Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature.
-
Image the membrane to capture the total protein pattern for normalization.
-
Destain the membrane by washing with TBST until the stain is completely removed.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR, anti-p-ERK) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the total protein stain for each lane using image analysis software.
-
Normalize the intensity of the target protein band to the total protein intensity for the corresponding lane.
-
Perform statistical analysis on the normalized data.
-
Mandatory Visualizations
Caption: this compound inhibits FGFR, blocking downstream RAS/MAPK and PI3K/AKT pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. FGFR2 Antibody - Novatein Biosciences [novateinbio.com]
- 6. This compound, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot normalization - Wikipedia [en.wikipedia.org]
- 8. licorbio.com [licorbio.com]
- 9. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. The New Normalization in Western Blotting | Technology Networks [technologynetworks.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Housekeeping proteins: a preliminary study illustrating some limitations as useful references in protein expression studies. — Department of Oncology [oncology.ox.ac.uk]
- 15. Common housekeeping proteins are upregulated in colorectal adenocarcinoma and hepatocellular carcinoma, making the total protein a better "housekeeper" - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Total Protein Staining is Superior to Classical or Tissue-Specific Protein Staining for Standardization of Protein Biomarkers in Heterogeneous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. youtube.com [youtube.com]
- 22. blog.addgene.org [blog.addgene.org]
Validation & Comparative
Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for cholangiocarcinoma (CCA), particularly intrahepatic cholangiocarcinoma (iCCA), has been significantly reshaped by the development of targeted therapies against fibroblast growth factor receptor (FGFR) alterations.[1] Genetic aberrations such as fusions, rearrangements, mutations, and amplifications in FGFR genes, especially FGFR2, are key oncogenic drivers in a subset of iCCA patients.[2] This guide provides an objective comparison of derazantinib and other prominent FGFR inhibitors, supported by clinical trial data and experimental methodologies.
Mechanism of Action: A Spectrum of Inhibition
FGFR inhibitors function by blocking the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3] However, nuances in their binding mechanisms and selectivity profiles differentiate them.
-
This compound: A potent, reversible, oral kinase inhibitor targeting FGFR1, 2, and 3.[4] Uniquely, it also demonstrates activity against colony-stimulating factor-1 receptor (CSF1R), which may offer an additional immunomodulatory antitumor effect by targeting tumor-associated macrophages.[2][5]
-
Pemigatinib & Infigratinib: These are selective, reversible, ATP-competitive inhibitors of FGFR1, 2, and 3.[6]
-
Futibatinib: Differentiated by its mechanism, futibatinib is a highly selective, irreversible inhibitor that covalently binds to the P-loop of the FGFR1-4 kinase domain.[7] This irreversible binding may overcome acquired resistance mutations that affect the ATP-binding site.[3]
-
Erdafitinib: An oral, selective, pan-FGFR tyrosine kinase inhibitor targeting FGFR1-4.[8][9]
Clinical Efficacy in Cholangiocarcinoma
The clinical performance of these inhibitors has been evaluated in single-arm Phase II trials, primarily in patients with previously treated, unresectable or metastatic iCCA harboring FGFR2 fusions or other rearrangements.
Table 1: Comparative Efficacy of FGFR Inhibitors in Cholangiocarcinoma
| Drug | Pivotal Trial | Patient Population (FGFR2 Alteration) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Median Duration of Response (DoR) |
| This compound | FIDES-01 (Cohort 1)[10] | Fusions (n=103) | 21.4% | 8.0 months | 17.2 months | 6.4 months[4] |
| FIDES-01 (Cohort 2)[10] | Mutations/Amplifications (n=44) | 6.5% | 8.3 months | 15.9 months | 5.6 months | |
| Pemigatinib | FIGHT-202[11][12] | Fusions/Rearrangements (n=108) | 37.0% | 7.0 months | 17.5 months | 9.1 months |
| Infigratinib * | NCT02150967[6][13] | Fusions/Rearrangements (n=108) | 23.1% | 7.3 months | 12.2 months[14] | 5.0 months |
| Futibatinib | FOENIX-CCA2[15][16] | Fusions/Rearrangements (n=103) | 41.7% | 9.0 months | 21.7 months | 9.5 months |
| Erdafitinib | RAGNAR (CCA Cohort)[9][17] | Fusions/Mutations (n=35) | 60.0% | 8.4 months | 18.7 months | 5.6 months |
Note: In May 2024, the FDA announced the withdrawal of infigratinib's approval for cholangiocarcinoma. The manufacturer voluntarily requested the withdrawal, citing difficulties in recruiting for the required confirmatory clinical trial.
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway
Activation of the FGFR pathway is a multi-step process. The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization. This triggers autophosphorylation of the intracellular tyrosine kinase domains, creating docking sites for adaptor proteins. These events subsequently activate key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to regulating cell proliferation, survival, and differentiation.[18][19][20]
Generalized Phase II Clinical Trial Workflow
The clinical trials for these FGFR inhibitors generally follow a similar single-arm, open-label design focused on a specific, molecularly defined patient population.
Experimental Protocols: A Representative Example
The methodologies for the pivotal Phase II trials share a common framework. The protocol for the FIDES-01 study (this compound) serves as a representative example.[10][21][22]
-
Study Design: A Phase II, multicenter, open-label, single-arm study evaluating this compound in patients with inoperable or advanced iCCA. The study was divided into cohorts based on the type of FGFR2 genetic aberration (Cohort 1: fusions; Cohort 2: mutations or amplifications).[10]
-
Patient Population: Eligible patients had histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations, had progressed after at least one prior line of systemic chemotherapy, and had an ECOG performance status of 0 or 1.[10][21] Previous treatment with any FGFR inhibitor was an exclusion criterion.[21]
-
Intervention: Patients received this compound at a dose of 300 mg orally once daily.[10] Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.[4]
-
Endpoints and Assessments:
-
Primary Endpoint: For the fusion cohort, the primary endpoint was Objective Response Rate (ORR) assessed by a blinded independent central review (BICR) according to RECIST v1.1. For the mutation/amplification cohort, the primary endpoint was the proportion of patients alive and progression-free at 3 months.[4][10]
-
Secondary Endpoints: Included Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), Disease Control Rate (DCR), and safety.[22]
-
Assessments: Tumor assessments were typically performed every 8 weeks. Safety was monitored continuously through the recording of adverse events (AEs), graded according to NCI CTCAE.
-
Similar designs were used for FIGHT-202 (Pemigatinib)[11], NCT02150967 (Infigratinib)[6][13], FOENIX-CCA2 (Futibatinib)[7][23], and RAGNAR (Erdafitinib).[17][24]
Safety and Tolerability Profile
The safety profiles of FGFR inhibitors are broadly similar, characterized by a set of on-target class effects. Management of these adverse events often involves supportive care and dose modifications.[5]
Table 2: Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | This compound [2] | Pemigatinib [11] | Infigratinib [6][14] | Futibatinib [16] | Erdafitinib [9] |
| Hyperphosphatemia | ✓ | 58.5% | 76.9% | 85% | ✓ |
| Asthenia/Fatigue | ✓ | ✓ | 39.8% | ✓ | ✓ |
| Nausea/Diarrhea | ✓ | 47.6% (Diarrhea) | ✓ | ✓ | ✓ |
| Stomatitis/Dry Mouth | ✓ | ✓ | 54.6% (Stomatitis) | 30% (Dry Mouth) | ✓ |
| Alopecia | - | 49.7% | ✓ | 33% | - |
| Ocular Events (e.g., Dry Eye, Retinal Disorders) | ✓ | ✓ | 67.6% | 8% (Retinal) | ✓ |
| Nail Toxicity | 6% | ✓ | ✓ | ✓ | ✓ |
| Hand-Foot Syndrome | 1% | ✓ | ✓ | ✓ | ✓ |
This compound has been reported to have a manageable safety profile with a potentially lower incidence of certain class-related toxicities like hand-foot syndrome, stomatitis, and nail and retinal toxicities compared to other agents in its class.[25]
Resistance Mechanisms and Future Directions
Despite initial responses, acquired resistance to FGFR inhibitors is a significant clinical challenge, often developing within a year.[26][27] The predominant mechanism is the emergence of secondary mutations in the FGFR2 kinase domain, particularly "gatekeeper" mutations (e.g., V565) and "molecular brake" mutations (e.g., N550), which interfere with drug binding.[28][29]
The development of next-generation inhibitors aims to overcome these resistance mechanisms. Futibatinib's irreversible binding represents one such strategy.[3] Future research is focused on:
-
Developing novel inhibitors that can target common resistance mutations.[29]
-
Investigating combination therapies, such as pairing FGFR inhibitors with chemotherapy or immunotherapy, to enhance efficacy and delay resistance.[3]
-
Moving FGFR inhibitors into the first-line treatment setting for patients with newly diagnosed, FGFR-altered cholangiocarcinoma.
References
- 1. FGFR inhibitors in cholangiocarcinoma: what’s now and what’s next? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Preliminary Results from the FIDES-01 Trial: this compound as a Second-Line Treatment for iCCA with FGFR2 Alterations - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. DSpace [christie.openrepository.com]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 24. ascopubs.org [ascopubs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 27. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [journal.hep.com.cn]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Derazantinib and Pemigatinib in the Treatment of Urothelial Carcinoma
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for urothelial carcinoma, particularly for patients with fibroblast growth factor receptor (FGFR) alterations, has been an area of intense research. FGFR aberrations are found in approximately 15-20% of patients with advanced or metastatic urothelial cancer.[1][2] Two such targeted therapies, derazantinib and pemigatinib, have been investigated in clinical trials, offering valuable insights into their efficacy and safety profiles. This guide provides a detailed comparison of these two FGFR inhibitors based on available clinical trial data.
Mechanism of Action
Both this compound and pemigatinib are oral small-molecule kinase inhibitors that target FGFRs.[3][4][5] FGFRs are a family of receptor tyrosine kinases that, when constitutively activated by genetic alterations such as fusions, rearrangements, or mutations, can drive tumor cell proliferation and survival.[4][5][6] By blocking the ATP-binding site of these receptors, both drugs inhibit downstream signaling pathways crucial for cancer cell growth.[4][5]
This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[3][6] Notably, it also inhibits the colony-stimulating factor 1 receptor (CSF1R), which may have an immunomodulatory effect on the tumor microenvironment by targeting tumor-associated macrophages.[6][7] Pemigatinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[4][5]
Signaling Pathway
The diagram below illustrates the simplified FGFR signaling pathway and the points of inhibition by this compound and pemigatinib.
Clinical Efficacy
A direct head-to-head clinical trial comparing this compound and pemigatinib in urothelial carcinoma has not been conducted. Therefore, a comparative analysis relies on data from their respective key clinical trials: the FIDES-02 study for this compound and the FIGHT-201 study for pemigatinib.
This compound: The FIDES-02 Study
The FIDES-02 trial was a phase 1b/2 study that evaluated this compound as a monotherapy and in combination with atezolizumab in patients with metastatic urothelial carcinoma harboring FGFR1-3 genetic aberrations.[1][8] The data from the monotherapy cohorts (Substudies 1 and 5) are most relevant for this comparison.
Pemigatinib: The FIGHT-201 Study
The FIGHT-201 trial was a phase 2, open-label, single-arm study evaluating the efficacy and safety of pemigatinib in previously treated patients with metastatic or surgically unresectable urothelial carcinoma with FGFR3 alterations.[9][10]
The following table summarizes the key efficacy data from these trials.
| Efficacy Endpoint | This compound (FIDES-02, Monotherapy Cohorts) | Pemigatinib (FIGHT-201, Cohort A) |
| Objective Response Rate (ORR) | 8.2% (95% CI: 2.3% - 19.6%)[1][8] | 17.8% (95% CI: 10.9% - 26.7%) (Continuous Dosing)[9][11] 23.3% (95% CI: 15.5% - 32.7%) (Intermittent Dosing)[9][11] |
| Disease Control Rate (DCR) | 30.6% (95% CI: 18.3% - 45.4%)[2] | 58.4% (Continuous Dosing)[11] 61.2% (Intermittent Dosing)[11] |
| Median Duration of Response (DoR) | 6.9 months[2][3] | 6.2 months (both Continuous and Intermittent Dosing)[9][11] |
| Median Progression-Free Survival (PFS) | 2.1 months (95% CI: 2.0 - 2.1)[2][12] | 4.0 months (95% CI: 3.5 - 4.2) (Continuous Dosing)[9] 4.3 months (95% CI: 3.9 - 6.1) (Intermittent Dosing)[9] |
| Median Overall Survival (OS) | 6.6 months (95% CI: 4.4 - 8.2)[2][12] | 6.8 months (95% CI: 5.3 - 9.1) (Continuous Dosing)[9] 8.9 months (95% CI: 7.5 - 15.2) (Intermittent Dosing)[9] |
Based on these results, this compound monotherapy did not meet the prespecified benchmark for efficacy, and it was concluded that it did not warrant further development in metastatic urothelial cancer.[1][8][12] In contrast, pemigatinib demonstrated clinical activity in this patient population.[9]
Safety and Tolerability
The safety profiles of both drugs are summarized in the table below, highlighting the most common treatment-emergent adverse events (TEAEs).
| Adverse Event (Any Grade) | This compound (FIDES-02, Monotherapy) | Pemigatinib (FIGHT-201) |
| Hyperphosphatemia | 14.3%[2] | 42.7%[9] |
| Alopecia | Not Reported | 42.7%[9] |
| Diarrhea | Not Reported | 44.6%[9] |
| Nausea | 38.8%[3] | Not specified as a top event |
| Fatigue | 32.7%[3] | Not specified as a top event |
| Stomatitis | 4.1%[2][3] | 42.7%[9] |
| Retinal Events | 16.3%[2] | Not specified as a top event |
| Nail Toxicities | 4.1%[2][3] | Not specified as a top event |
This compound was generally well-tolerated, with low rates of TEAEs typically associated with other FGFR inhibitors.[2][12] Pemigatinib also had a manageable safety profile, with hyperphosphatemia, alopecia, diarrhea, and stomatitis being the most common TEAEs.[9]
Experimental Protocols
FIDES-02 (this compound) Study Design
The FIDES-02 study was a multicenter, open-label, multi-cohort phase 1b/2 trial.[1][13]
-
Patient Population: Patients with unresectable or metastatic urothelial carcinoma with FGFR1, FGFR2, or FGFR3 mutations and rearrangements/fusions who had received at least one prior line of standard treatment.[1][3]
-
Dosing Regimens (Monotherapy):
-
Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1.[3]
-
Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[3]
FIGHT-201 (Pemigatinib) Study Design
The FIGHT-201 study was a phase 2, open-label, single-arm, multicenter trial.[9][10]
-
Patient Population: Patients aged 18 years or older with previously treated, unresectable or metastatic urothelial carcinoma harboring FGFR3 mutations or fusions/rearrangements.[9]
-
Dosing Regimens:
-
Primary Endpoint: Centrally confirmed ORR as per RECIST v1.1 in the continuous dosing cohort.[9]
-
Secondary Endpoints: ORR in the intermittent dosing cohort, Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[9]
Conclusion
References
- 1. This compound alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. ascopubs.org [ascopubs.org]
- 4. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Pemigatinib for metastatic or surgically unresectable urothelial carcinoma with FGF/FGFR genomic alterations: final results from FIGHT-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bcan.org [bcan.org]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. onclive.com [onclive.com]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Derazantinib and Infigratinib for FGFR-Driven Malignancies
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and molecular mechanisms of two prominent FGFR inhibitors.
Derazantinib and Infigratinib are two orally bioavailable small molecule inhibitors targeting the fibroblast growth factor receptor (FGFR) signaling pathway, a critical mediator of cell proliferation, differentiation, and survival. Dysregulation of this pathway through genetic alterations such as fusions, mutations, or amplifications is a known driver in various cancers, most notably intrahepatic cholangiocarcinoma (iCCA). This guide provides a comprehensive head-to-head comparison of this compound and Infigratinib, presenting key preclinical and clinical data to inform research and development decisions.
Mechanism of Action and Target Profile
Both this compound and Infigratinib are ATP-competitive inhibitors of FGFR kinases. However, they exhibit distinct target profiles.
This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It also shows inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), RET, and KIT.[1][3] This multi-kinase activity, particularly the inhibition of CSF1R, may offer a differentiated therapeutic approach by modulating the tumor microenvironment.[1][4]
Infigratinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3, with its highest affinity for these three subtypes.[5][6] It is described as a pan-FGFR inhibitor but shows lower potency against FGFR4.[7] Its mechanism is centered on blocking the FGFR signaling cascade, thereby inhibiting tumor cell growth and promoting apoptosis.
The following diagram illustrates the FGFR signaling pathway and the points of inhibition by this compound and Infigratinib.
Preclinical Efficacy
Kinase Inhibition
The inhibitory activity of both compounds against the FGFR family has been quantified through biochemical assays.
| Kinase | This compound IC₅₀ (nM) | Infigratinib IC₅₀ (nM) |
| FGFR1 | 4.5[3] | 0.9[7] |
| FGFR2 | 1.8[3] | 1.4[7] |
| FGFR3 | 4.5[3] | 1.0[7] |
| FGFR4 | 34[3] | 60[7] |
| CSF1R | 16.2[8] | - |
| VEGFR2 | 31.7[8] | - |
| KIT | Yes (potency not specified)[3] | - |
| RET | Yes (potency not specified)[3] | - |
| PDGFRβ | Yes (potency not specified)[3] | - |
| DDR2 | Yes (potency not specified)[3] | - |
| Table 1: Comparative in vitro kinase inhibitory activity (IC₅₀) of this compound and Infigratinib. |
Cell-Based Assays
Both this compound and Infigratinib have demonstrated anti-proliferative activity in cancer cell lines with FGFR dysregulation. For instance, Infigratinib inhibits the proliferation of cancer cell lines with wild-type FGFR3 overexpression with IC50 values in the low nanomolar range.[9] this compound has also shown to induce G1 cell cycle arrest and subsequent apoptosis in cell lines with high levels of FGFR2 protein.[3]
In Vivo Models
In xenograft models, both drugs have shown significant anti-tumor activity. This compound was effective at inhibiting tumor growth in FGFR2-altered SNU-16 and NCI-H716 xenograft models.[3] Infigratinib has also demonstrated efficacy in various patient-derived xenograft models, including those for cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma.[10]
The following diagram outlines a general workflow for preclinical evaluation of FGFR inhibitors.
Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)
The primary clinical evidence for both drugs comes from Phase 2 trials in patients with iCCA harboring FGFR2 genetic aberrations.
| Efficacy Endpoint | This compound (FIDES-01, FGFR2 fusions) | Infigratinib (NCT02150967, FGFR2 fusions/rearrangements) |
| Objective Response Rate (ORR) | 22.3% (95% CI: 14.7-31.6)[11][12] | 23.1% (95% CI: 15.6-32.2)[13][14] |
| Disease Control Rate (DCR) | 75.7% (95% CI: 66.3-83.6)[11][15] | 84.3% (95% CI: 76.0-90.6)[16] |
| Median Duration of Response (DoR) | 6.4 months[12] | 5.0 months (95% CI: 0.9-19.1)[13][14] |
| Median Progression-Free Survival (PFS) | 7.8 months (95% CI: 5.5-8.3)[11] | 7.3 months (95% CI: 5.6-7.6)[13][14] |
| Median Overall Survival (OS) | 17.2 months (95% CI: 12.5-22.4)[15] | 12.2 months (95% CI: 10.7-14.9)[13] |
| Table 2: Comparative Clinical Efficacy in Previously Treated iCCA Patients. |
Safety and Tolerability
Both inhibitors exhibit a manageable safety profile, with adverse events consistent with the FGFR inhibitor class.
| Adverse Event (Any Grade) | This compound (FIDES-01) | Infigratinib (NCT02150967) |
| Hyperphosphatemia | 37%[15] | 76.9%[14] |
| Asthenia/Fatigue | 34%[15] | 39.8%[14] |
| Nausea | 30%[15] | - |
| Transaminase Elevations | 29%[15] | - |
| Dry Mouth | 27%[15] | - |
| Dry Eye | 23%[15] | - |
| Stomatitis | 2.0%[11] | 54.6%[14] |
| Nail Toxicities | 7.5%[11] | - |
| Retinal Events | 1.4%[11] | 16.7% (Central serous retinopathy-like/retinal pigment epithelial detachment-like events)[14] |
| Palmar-Plantar Erythrodysesthesia | 1.4%[11] | - |
| Table 3: Common Treatment-Related Adverse Events. |
Experimental Protocols
Kinase Inhibition Assay (this compound)
The kinase inhibitory activity of this compound was determined using recombinant FGFR1 or FGFR2 proteins and a biotinylated PYK2 peptide substrate. The assay was performed in a 50 mM Tris buffer (pH 8.0) containing MgCl₂, EGTA, glycerol, Na₃PO₄, and DTT. This compound was serially diluted and pre-incubated with the kinase. The reaction was initiated by the addition of ATP and the substrate. After incubation, the reaction was stopped, and the signal was detected using AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.[3]
Kinase Inhibition Assay (Infigratinib)
The enzymatic kinase activity of Infigratinib was assessed by measuring the phosphorylation of a synthetic substrate by a purified GST-fusion FGFR3-K650E kinase domain in the presence of radiolabeled ATP. The assay was carried out in a Tris-HCl buffer (pH 7.5) with MnCl₂, MgCl₂, DTT, PEG 20000, and poly(EY). The reaction was initiated by the addition of the enzyme solution to a mixture of the substrate and varying concentrations of Infigratinib. The amount of phosphorylation was quantified to determine the IC50 values.[9]
Cell Proliferation Assay (General)
Cancer cell lines are seeded in 96- or 384-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the inhibitor or vehicle control (DMSO). After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo®, which measure metabolic activity or ATP levels, respectively. The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.[9][17]
In Vivo Xenograft Model (General)
Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered orally at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry and western blotting, to assess target engagement and downstream effects.[18][19][20]
Conclusion
This compound and Infigratinib are both potent FGFR inhibitors with demonstrated clinical activity in FGFR2-driven iCCA. Their efficacy in terms of ORR and PFS appears comparable based on the available Phase 2 data. This compound's broader kinase profile, including CSF1R inhibition, may offer a unique mechanism of action with potential implications for modulating the tumor microenvironment, though the clinical significance of this is still under investigation. Infigratinib has a more selective FGFR1-3 profile. The safety profiles of both drugs are generally manageable, with some differences in the incidence of specific adverse events such as hyperphosphatemia and stomatitis. The choice between these agents in a clinical or research setting may depend on the specific genetic alteration, tumor type, and the desired kinase inhibition profile. Further head-to-head clinical trials would be necessary for a definitive comparison of their therapeutic indices.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]
- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. qedtx.com [qedtx.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
- 15. This compound Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]
- 16. onclive.com [onclive.com]
- 17. Cell Proliferation Inhibition Assay - Creative Proteomics [creative-proteomics.com]
- 18. mdpi.com [mdpi.com]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Derazantinib's In Vivo Efficacy on CSF1R Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of derazantinib's in vivo performance in inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R) against other relevant inhibitors. The data presented is compiled from preclinical studies to assist researchers in evaluating this compound's potential in cancer therapy, particularly concerning its effects on the tumor microenvironment.
In Vivo Comparison of CSF1R and FGFR Inhibitors
The following table summarizes the in vivo efficacy of this compound compared to a selective FGFR inhibitor, pemigatinib, and a selective CSF1R inhibitor, BLZ945, in various tumor models. This comparative data highlights this compound's dual activity against both FGFR and CSF1R.
| Compound | Target(s) | Tumor Model | Mouse Strain | Dosing | Key In Vivo Findings | Reference |
| This compound | FGFR1-3, CSF1R | 4T1 (syngeneic breast cancer) | BALB/c | Not specified | Highly efficacious, causing tumor stasis. Increased anti-tumor immune infiltrate when combined with anti-PD-L1 antibody. | [1] |
| MBT-2 (syngeneic bladder cancer) | C3H | Not specified | Modulated the tumor microenvironment, suggesting CSF1R target engagement. | [1][2] | ||
| Pemigatinib | FGFR1-3 | 4T1 (syngeneic breast cancer) | BALB/c | Not specified | No efficacy observed, highlighting the importance of CSF1R inhibition in this model. | [1] |
| KATO III (gastric cancer xenograft) | SCID | 0.03 - 1 mg/kg, oral, daily | Dose-dependent tumor growth suppression. | [3] | ||
| BLZ945 | CSF1R | PDGF-B-driven glioma | - | 200 mg/kg, oral, daily | Halted glioma growth and induced tumor regression. | [4][5][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vivo Evaluation of CSF1R Inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and other CSF1R inhibitors.
In Vivo Tumor Model Studies
1. This compound in Syngeneic Mouse Models (4T1 and MBT-2) [1]
-
Animal Model: Female BALB/c mice for the 4T1 breast cancer model and female C3H mice for the MBT-2 bladder cancer model.
-
Tumor Cell Implantation:
-
4T1 Model: 4T1 cells were implanted into the mammary fat pad.
-
MBT-2 Model: MBT-2 cells were implanted subcutaneously.
-
-
Drug Administration: Specific dosing for this compound was not detailed in the available public information.
-
Endpoint Analysis:
-
Tumor growth was monitored throughout the study.
-
Immunohistochemistry was performed on primary tumors to assess the infiltration of cytotoxic T cells, natural killer cells, and T-helper cells.
-
2. Pemigatinib in a Xenograft Mouse Model (KATO III) [3]
-
Animal Model: Female severe combined immunodeficiency (SCID) mice, 5-8 weeks of age.
-
Tumor Cell Implantation: KATO III tumor brei was prepared from donor mice and implanted subcutaneously on the flank of the recipient mice in a 1:1 (v/v) mixture of HEPES-buffered saline solution and Matrigel.
-
Drug Administration: Pemigatinib was administered by oral gavage once daily at doses of 0.03, 0.1, 0.3, or 1 mg/kg.
-
Endpoint Analysis:
-
Tumor size was measured to determine efficacy.
-
Pharmacodynamic analysis of p-FGFR2 in tumor homogenates was performed by ELISA.
-
3. BLZ945 in a Glioma Mouse Model [4][5]
-
Animal Model: PDGF-B-driven glioma mouse model.
-
Drug Administration: BLZ945 was delivered via oral gavage in 20% Captisol at a dose of 200 mg/kg daily.
-
Endpoint Analysis:
-
Tumor burden was assessed by hematoxylin and eosin (H&E) staining of brain sections.
-
Tumor growth was monitored by biweekly MRI.
-
Flow cytometry was used to analyze the populations of tumor-associated macrophages.
-
Western Blot for Phospho-CSF1R (p-CSF1R)
This is a general protocol for the detection of p-CSF1R in tumor tissue lysates.
-
Tissue Lysis: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation:
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against phospho-CSF1R (e.g., anti-p-CSF1R Tyr723) overnight at 4°C.[7]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: The membrane is stripped and re-probed with an antibody against total CSF1R or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[8][9]
Note: Specific antibody concentrations and incubation times may need to be optimized for different experimental conditions.
References
- 1. This compound, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. td2inc.com [td2inc.com]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
Derazantinib's Anti-Angiogenic Profile: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the anti-angiogenic effects of derazantinib in comparison to other prominent tyrosine kinase inhibitors. This report provides a cross-validation of its capabilities, supported by experimental data and detailed methodologies.
This compound, a potent, orally available inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, has demonstrated significant anti-angiogenic properties.[1] Its mechanism of action extends beyond FGFR, also targeting other key mediators of angiogenesis, including the vascular endothelial growth factor receptor 2 (VEGFR2).[2][3][4] This dual inhibition of both FGFR and VEGFR signaling pathways positions this compound as a compelling agent in the landscape of anti-angiogenic cancer therapies. This guide provides a comparative analysis of this compound's anti-angiogenic effects against other established multi-targeted tyrosine kinase inhibitors: sunitinib, regorafenib, pazopanib, and sorafenib.
Comparative Efficacy in Angiogenesis Models
The anti-angiogenic potential of this compound and its counterparts has been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data from key angiogenesis assays, offering a comparative perspective on their efficacy.
Table 1: Inhibition of Endothelial Cell Proliferation (HUVEC)
| Compound | IC50 (µM) | Experimental Conditions |
| This compound | Data not available | - |
| Sunitinib | ~2 | 24-hour incubation.[5] |
| Regorafenib | ~0.003 | VEGF165-stimulated HUVECs.[6] |
| Pazopanib | 0.02 | VEGF-induced proliferation.[7] |
| Sorafenib | Data not available in comparable format | Inhibits HUVEC growth by 20% at unspecified concentration.[5] |
Table 2: Inhibition of Endothelial Cell Tube Formation
| Compound | Effect | Concentration |
| This compound | Disrupts vascular development in zebrafish, comparable to potent VEGFR inhibitors.[2][8] | 0.1 - 3 µM |
| Sunitinib | Significant reduction in tube length.[5] | 2 µM |
| Regorafenib | Significantly inhibits HUVEC tube formation.[9] | Not specified |
| Pazopanib | No tube formation observed.[10] | ≥ 20 µg/mL |
| Sorafenib | 50% blocking activity.[5] | Not specified |
Table 3: Inhibition of Angiogenesis in In Vivo/Ex Vivo Models
| Compound | Model | Effect |
| This compound | Zebrafish Embryo | Dose-dependent inhibition of vascular development.[8] |
| Sunitinib | Chick Chorioallantoic Membrane (CAM) Assay | Significant reduction in tumor engraftment and size of sensitive cell lines.[11] |
| Regorafenib | Rat Aortic Ring Assay | Data not available |
| Pazopanib | Mouse Corneal Micropocket Assay | Impaired VEGF-induced angiogenesis.[7] |
| Sorafenib | Rat Aortic Ring Assay | Potent concentration-dependent relaxation of precontracted aorta (endothelium-dependent).[12] |
Signaling Pathways and Experimental Workflows
The anti-angiogenic effects of this compound are mediated through the inhibition of key signaling pathways crucial for new blood vessel formation. The following diagrams, generated using Graphviz, illustrate these pathways and the workflows of common angiogenesis assays.
This compound's dual inhibition of FGFR and VEGFR signaling pathways.
Workflow for the HUVEC tube formation assay.
Workflow for the rat aortic ring assay.
Experimental Protocols
Detailed methodologies for the key angiogenesis assays cited in this guide are provided below for reproducibility and cross-validation.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Thaw Matrigel basement membrane matrix on ice. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend in appropriate growth medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add this compound or other test compounds at desired concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex, three-dimensional model of angiogenesis.
-
Aorta Dissection: Humanely euthanize a rat and dissect the thoracic aorta under sterile conditions.
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.
-
Embedding: Place a 50 µL layer of collagen gel or Matrigel in the bottom of a 48-well plate and allow it to polymerize. Place an aortic ring on top of the gel and cover it with another 50 µL of the gel.
-
Culturing and Treatment: After polymerization, add 1 mL of endothelial cell growth medium to each well. Add this compound or other test compounds to the medium.
-
Analysis: Culture the rings for 7-14 days, replacing the medium every 2-3 days. Monitor and quantify the outgrowth of microvessels from the aortic rings using a microscope and image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay utilizes the highly vascularized membrane of a chicken embryo to study angiogenesis.
-
Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37°C in a humidified incubator. On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 10, place a sterile filter paper disc or a carrier of choice onto the CAM. Apply a solution of this compound or other test compounds onto the carrier.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Analysis: After incubation, open the window and observe the CAM. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the area of neovascularization using image analysis software.
Conclusion
This compound demonstrates a robust anti-angiogenic profile, primarily through the dual inhibition of FGFR and VEGFR signaling pathways. While direct comparative quantitative data with other tyrosine kinase inhibitors across all standardized assays is not yet fully available in published literature, the existing evidence from in vitro and in vivo models strongly supports its potent anti-angiogenic activity. The provided experimental protocols offer a framework for researchers to conduct further head-to-head comparative studies to precisely delineate the relative potency and efficacy of this compound in the context of other anti-angiogenic agents. The unique dual-inhibitory mechanism of this compound suggests its potential for significant clinical utility in the treatment of highly vascularized tumors.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Probing the Effects of the FGFR-Inhibitor this compound on Vascular Development in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiangiogenic effects of pazopanib in xenograft hepatocellular carcinoma models: evaluation by quantitative contrast-enhanced ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The hypertensive effect of sorafenib is abolished by sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Derazantinib: A Comparative Analysis of Combination Therapy vs. Monotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derazantinib is an orally bioavailable, potent inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, with activity against FGFR1, 2, and 3.[1] It has demonstrated anti-tumor activity in preclinical models and clinical trials, particularly in tumors harboring FGFR genetic aberrations.[2][3] Beyond its FGFR inhibition, this compound also targets the colony-stimulating factor 1 receptor (CSF1R), suggesting a potential role in modulating the tumor microenvironment and overcoming resistance to therapy.[1] This guide provides a comparative overview of preclinical studies evaluating this compound as a monotherapy versus in combination with other anti-cancer agents, focusing on experimental data and methodologies to inform further research and development.
I. Efficacy of this compound Monotherapy vs. Combination Therapy
Preclinical studies have explored the synergistic or additive effects of combining this compound with chemotherapy and immunotherapy in various cancer models.
This compound in Combination with Paclitaxel in Gastric Cancer Models
In preclinical models of gastric cancer, the combination of this compound with the chemotherapeutic agent paclitaxel has shown significant synergistic effects, particularly in in vivo models.[1]
In Vitro Efficacy:
| Cell Line | FGFR Aberration | This compound GI50 (nM) | Combination Effect with Paclitaxel |
| SNU-16 | FGFR2 fusion | 18 | Additive/Synergistic |
| KATOIII | FGFR2 amplification | 14 | Additive |
| AGS | FGFR wild-type | >10,000 | - |
| MKN45 | FGFR wild-type | >10,000 | - |
Data sourced from McSheehy et al., 2023.
In Vivo Efficacy in Xenograft Models:
| Model | FGFR Aberration | Treatment Group | Tumor Growth Inhibition (%) | Response |
| SNU-16 (CDX) | FGFR2 fusion | This compound (30 mg/kg, qd) | 85 | - |
| Paclitaxel (10 mg/kg, q2w) | 50 | - | ||
| This compound + Paclitaxel | >100 | Regression | ||
| GC0120 (PDX) | FGFR2 amplification | This compound (30 mg/kg, qd) | 95 | - |
| Paclitaxel (10 mg/kg, q2w) | 60 | - | ||
| This compound + Paclitaxel | >100 | Stasis/Regression | ||
| GC0119 (PDX) | FGFR2 fusion | This compound (30 mg/kg, qd) | 98 | - |
| Paclitaxel (10 mg/kg, q2w) | 45 | - | ||
| This compound + Paclitaxel | >100 | Regression |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft. Data represents a summary of findings from McSheehy et al., 2023.
This compound in Combination with PD-L1 Inhibition
The dual inhibition of FGFR and CSF1R by this compound provides a strong rationale for combination with immune checkpoint inhibitors. Preclinical data has shown that CSF1R blockade can render tumors more responsive to T-cell checkpoint immunotherapy.[1]
While specific quantitative data from preclinical studies combining this compound and a PD-L1 inhibitor like atezolizumab is not extensively published, the clinical trial FIDES-02 (NCT04045613) was initiated based on a strong preclinical rationale.[4][5][6][7] This trial is evaluating this compound alone and in combination with atezolizumab in patients with urothelial carcinoma harboring FGFR genetic aberrations.[6][7]
II. Signaling Pathways and Rationale for Combination
This compound's primary mechanism of action is the inhibition of the FGFR signaling pathway, which is a key driver of cell proliferation, differentiation, and migration in many cancers. Additionally, its inhibition of CSF1R is thought to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs).
Caption: this compound's dual inhibition of FGFR and CSF1R signaling pathways.
The combination of this compound with paclitaxel is rationalized by their complementary mechanisms of action. While this compound targets the driver oncogene pathway, paclitaxel is a cytotoxic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis. The synergy observed in vivo may also be attributed to this compound's effect on the tumor microenvironment, potentially enhancing the efficacy of chemotherapy.
The rationale for combining this compound with a PD-L1 inhibitor stems from this compound's ability to inhibit CSF1R. CSF1R signaling is crucial for the recruitment and function of immunosuppressive M2-polarized TAMs. By inhibiting CSF1R, this compound may reduce the population of these TAMs, thereby alleviating the immunosuppressive tumor microenvironment and enhancing the anti-tumor activity of PD-L1 blockade.
III. Experimental Protocols
Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, paclitaxel, or their combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound and/or other compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: General workflow for in vivo xenograft studies.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells (e.g., SNU-16) into the flank of athymic nude mice. For PDX models, surgically implant tumor fragments.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, paclitaxel monotherapy, combination therapy).
-
Dosing: Administer this compound orally (p.o.) daily (qd) and paclitaxel intravenously (i.v.) or intraperitoneally (i.p.) according to the study schedule.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
Immunohistochemistry (IHC)
IHC is used to visualize the presence and location of specific proteins in tissue sections.
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies (e.g., anti-CD8, anti-F4/80 for macrophages) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Analyze the stained sections under a microscope to assess the infiltration of immune cells.
IV. Conclusion
Preclinical evidence strongly suggests that this compound in combination with other anti-cancer agents, such as paclitaxel and potentially PD-L1 inhibitors, can lead to enhanced anti-tumor efficacy compared to monotherapy. The dual targeting of oncogenic signaling pathways and the tumor microenvironment by this compound provides a compelling rationale for these combination strategies. The experimental data and protocols presented in this guide offer a foundation for researchers to further investigate and optimize this compound-based combination therapies for various cancer types.
References
- 1. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basilea reports activity of this compound in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium - Inderes [inderes.fi]
- 3. onclive.com [onclive.com]
- 4. basilea.com [basilea.com]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Derazantinib's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of Derazantinib's target engagement, comparing its performance with other selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information herein is compiled from publicly available experimental data and established methodologies to assist researchers in designing and interpreting their own studies.
This compound (ARQ-087) is an orally bioavailable, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It has shown therapeutic potential in cancers with FGFR genetic aberrations, such as intrahepatic cholangiocarcinoma (iCCA).[3][4] Independent validation of its target engagement is crucial for understanding its mechanism of action, confirming its selectivity, and providing a rationale for its clinical application. This guide outlines key experimental approaches to achieve this validation.
Comparative Biochemical Activity of FGFR Inhibitors
A critical first step in validating a kinase inhibitor is to determine its potency and selectivity against its intended targets. This is typically achieved through in vitro biochemical assays using purified recombinant enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Other Notable Targets (IC50) |
| This compound | 4.5[2] | 1.8[2] | 4.5[2] | 34[2] | CSF1R, VEGFR2, RET, DDR2, PDGFRβ, KIT[2][5][6] |
| Infigratinib (BGJ398) | 0.9[7] | 1.4[7] | 1[7] | >40-fold selective vs FGFR4[7] | |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | VEGFR2 (7.2) |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 271 | RET (46), VEGFR2 (70) |
Note: IC50 values can vary between different assay platforms and experimental conditions. The data presented here are for comparative purposes and are compiled from various sources.
Experimental Protocols for Target Validation
Robust and reproducible experimental design is paramount for the independent validation of drug-target engagement. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by an inhibitor.
Materials:
-
Purified recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compounds (this compound and comparators)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a 3-fold serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer A to achieve a 3X final concentration.
-
Prepare a 3X mixture of the FGFR enzyme and the Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the enzyme/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor (excitation: 340 nm, emission: 615 nm) and the Alexa Fluor® 647 acceptor (emission: 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.[1]
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
CETSA is a powerful technique to verify that a drug binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9][10]
Materials:
-
Cancer cell line with known FGFR expression (e.g., SNU-16, NCI-H716)[2]
-
This compound and comparator FGFR inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Compound Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble FGFR protein by Western blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Downstream Signaling Pathway Inhibition (Western Blotting)
Inhibition of FGFR should lead to a reduction in the phosphorylation of downstream signaling molecules. Western blotting can be used to assess the phosphorylation status of key proteins in the FGFR pathway, such as FRS2, ERK, and AKT.[2][11]
Materials:
-
Cancer cell line with active FGFR signaling
-
This compound and comparator FGFR inhibitors
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-Actin or anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight, then treat with different concentrations of inhibitors for a defined period (e.g., 2-4 hours). In some experiments, cells can be stimulated with an FGF ligand (e.g., FGF2) to induce pathway activation.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of signaling inhibition.[11][12]
Visualizing Pathways and Workflows
Diagrams created using the DOT language can help to visualize the complex signaling pathways and experimental procedures involved in validating this compound's target engagement.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By employing the methodologies and comparative data presented in this guide, researchers can independently and rigorously validate the target engagement of this compound and other FGFR inhibitors, contributing to a deeper understanding of their therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Progress in precision therapies for advanced cholangiocarcinoma: inhibitors of FGFR1–3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Basilea Stresses this compound's FGFR Kinase Differentiation [insights.citeline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. Fibroblast growth factor-2–mediated FGFR/Erk signaling supports maintenance of cancer stem-like cells in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Safety Landscape of Pan-FGFR Inhibitors: A Comparative Guide for Researchers
A detailed analysis of the safety and tolerability of derazantinib in comparison to other pan-FGFR inhibitors, providing researchers and drug development professionals with essential data for informed decision-making.
The advent of pan-fibroblast growth factor receptor (pan-FGFR) inhibitors has marked a significant advancement in the treatment of various cancers harboring FGFR genetic alterations. While their efficacy is well-documented, a thorough understanding of their safety profiles is paramount for clinical development and patient management. This guide provides a comprehensive comparison of the safety profile of this compound with other prominent pan-FGFR inhibitors, including erdafitinib, pemigatinib, infigratinib, and futibatinib, supported by quantitative data from clinical studies.
Comparative Safety Profile of Pan-FGFR Inhibitors
The safety profiles of pan-FGFR inhibitors are largely characterized by on-target effects, resulting in a distinct set of class-related adverse events (AEs). These primarily include hyperphosphatemia, mucocutaneous toxicities (stomatitis, dry mouth, nail toxicity), ocular toxicities (dry eye, retinal pigment epithelial detachment), and gastrointestinal events (diarrhea, nausea).[1][2][3] The incidence and severity of these AEs, however, can vary between different inhibitors, potentially due to differences in their kinase selectivity and pharmacokinetic properties.
This compound has demonstrated a manageable safety profile in clinical trials, with some studies suggesting a favorable profile concerning certain class-specific toxicities compared to other FGFR inhibitors.[4][5][6]
Table 1: Comparison of Common Adverse Events (Any Grade) of this compound and Other Pan-FGFR Inhibitors
| Adverse Event | This compound (%) | Erdafitinib (%) | Pemigatinib (%) | Infigratinib (%) | Futibatinib (%) |
| Hyperphosphatemia | 35 - 75.9 | 78 | 60 | 76.9 | 82.1 |
| Fatigue/Asthenia | 33 - 69.0 | 33 | 42 | 39.8 | 33.7 |
| Nausea | 32 - 38.8 | 22 | 40 | 15 | 29.6 |
| Diarrhea | - | 54 | 47 | 15 | 33.7 |
| Stomatitis/Dry Mouth | 27 (Dry Mouth) / 2.0-4.1 (Stomatitis) | 35 (Stomatitis) / 46 (Dry Mouth) | 35 (Stomatitis) / 34 (Dry Mouth) | 54.6 (Stomatitis) | 19 (Stomatitis) |
| Dry Eye | 24 | - | 35 | 67.6 (Eye Disorders) | - |
| Nail Toxicity | 6.1 - 7.5 | 19 | 43 | - | 27 |
| Alopecia | - | - | 49 | - | - |
| Decreased Appetite | 30.6 | - | 33 | 40.2 | - |
| Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | 0 - 1.4 | 30.4 | - | - | 13 |
| Retinal Events | 1.4 - 12.2 | - | 11 (RPED) | 16.7 (CSR/RPED) | 8 |
Note: The data presented is a range compiled from multiple sources and clinical trials and may not be from head-to-head comparative studies. Sources:[4][5][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Table 2: Comparison of Grade ≥3 Adverse Events of this compound and Other Pan-FGFR Inhibitors
| Adverse Event (Grade ≥3) | This compound (%) | Erdafitinib (%) | Pemigatinib (%) | Infigratinib (%) | Futibatinib (%) |
| Hyperphosphatemia | - | 5.2 | - | - | 19 |
| Stomatitis | - | 8.1 | - | 14.8 | 3 |
| Hyponatremia | - | - | - | 13.0 | - |
| Hypophosphatemia | - | - | - | 13.0 | - |
| Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | 0 | 9.6 | - | - | 3 |
| Retinal Pigment Epithelial Detachment (RPED) | - | - | 1.3 | - | - |
| Increased AST/ALT | 10 (AST) / 9 (ALT) | - | - | - | 11 (Hepatic AEs) |
Note: The data presented is compiled from various sources and may not be from direct comparative trials. AEs reported can vary based on the patient population and study design. Sources:[4][7][9][16][19][24]
Management of Common Pan-FGFR Inhibitor-Associated Adverse Events
Proactive monitoring and management are crucial for mitigating the impact of AEs and maintaining patients on therapy. Key management strategies include:
-
Hyperphosphatemia: Regular monitoring of phosphate levels is essential. Management strategies include a low-phosphate diet and the use of phosphate binders.[1][10] Dose interruption or reduction of the FGFR inhibitor may be necessary in cases of severe or persistent hyperphosphatemia.[10]
-
Ocular Toxicity: Routine ophthalmological examinations, including optical coherence tomography (OCT), are recommended before and during treatment to monitor for conditions like central serous retinopathy (CSR) and retinal pigment epithelial detachment (RPED).[8][10][12] Artificial tears can be used to manage dry eye symptoms.[8]
-
Stomatitis and Mucositis: Good oral hygiene is important. Management may include topical treatments and pain relief.
-
Dermatologic and Nail Toxicities: Moisturizers and protective measures can help manage dry skin and nail changes. For more severe reactions like palmar-plantar erythrodysesthesia, dose modifications may be required.[2][3]
Experimental Protocols
The safety and efficacy data for pan-FGFR inhibitors are primarily derived from Phase I, II, and III clinical trials. A general workflow for a Phase II clinical trial evaluating a targeted therapy like a pan-FGFR inhibitor is outlined below. For specific and detailed protocols, researchers should refer to the individual clinical trial records (e.g., on ClinicalTrials.gov) using the NCT numbers provided in the cited literature.[9][13][21][24][27][28]
Generic Phase II Clinical Trial Workflow
Caption: Generic workflow of a Phase II clinical trial for a pan-FGFR inhibitor.
Signaling Pathway
Pan-FGFR inhibitors exert their therapeutic effect by blocking the ATP-binding site of FGFRs, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. The on-target side effects observed with these inhibitors are a direct consequence of inhibiting these pathways in healthy tissues where FGFR signaling plays a physiological role.
Simplified FGFR Signaling Pathway
References
- 1. targetedonc.com [targetedonc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. basilea.com [basilea.com]
- 6. This compound: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEMAZYRE® (pemigatinib) Safety Profile & Side Effects [hcp.pemazyre.com]
- 8. drugs.com [drugs.com]
- 9. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib: a retrospective pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker | CCA News Online [ccanewsonline.com]
- 16. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1-4 Inhibitor: Pooled Safety Analysis of 469 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Beneficial in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Fusions: Early Results from FIDES-01 | CCA News Online [ccanewsonline.com]
- 19. onclive.com [onclive.com]
- 20. ascopubs.org [ascopubs.org]
- 21. This compound (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 23. oncnursingnews.com [oncnursingnews.com]
- 24. ascopubs.org [ascopubs.org]
- 25. researchgate.net [researchgate.net]
- 26. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. qedtx.com [qedtx.com]
A Meta-Analysis of Derazantinib in Intrahepatic Cholangiocarcinoma: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of clinical trial data for derazantinib in the treatment of intrahepatic cholangiocarcinoma (iCCA). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with other therapeutic alternatives, supported by experimental data.
Comparative Efficacy and Safety of iCCA Therapies
The treatment landscape for intrahepatic cholangiocarcinoma (iCCA) has evolved with the advent of targeted therapies, particularly for patients with fibroblast growth factor receptor (FGFR) genetic aberrations. This section presents a comparative summary of the clinical performance of this compound against other FGFR inhibitors and standard chemotherapy regimens.
Efficacy in FGFR2-Altered iCCA
The following table summarizes the efficacy data from key clinical trials of this compound and its primary competitors, the fellow FGFR inhibitors pemigatinib and infigratinib, in patients with iCCA harboring FGFR2 fusions, rearrangements, mutations, or amplifications.
| Treatment Regimen | Trial Name | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | FIDES-01 (Cohort 1) | FGFR2 fusion/rearrangement positive | 21.4%[1][2] | 75.7%[1][2] | 8.0 months[1][2] | 17.2 months[1][2] |
| FIDES-01 (Cohort 2) | FGFR2 mutation/amplification positive | 6.8%[3] | 63.6%[3] | 8.3 months[3] | 15.9 months[3] | |
| Pemigatinib | FIGHT-202 | FGFR2 fusion/rearrangement positive | 37%[4] | 85% (interim)[5] | 7.0 months[4][6] | 17.5 months[4][6] |
| Infigratinib | NCT02150967 | FGFR2 fusion/rearrangement positive | 23.1%[7] | 84.3%[7] | 7.3 months[7] | 12.2 months[7] |
Efficacy in Broader iCCA Populations
For a broader perspective, the following table includes data from trials of standard chemotherapy and chemoimmunotherapy, which are not limited to patients with FGFR alterations.
| Treatment Regimen | Trial Name | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Gemcitabine + Cisplatin | ABC-02 | Advanced Biliary Tract Cancer | - | 81.4% (Tumor Control)[8] | 8.0 months[8] | 11.7 months[8] |
| Durvalumab + Gemcitabine + Cisplatin | TOPAZ-1 | Advanced Biliary Tract Cancer (iCCA subgroup) | 24.7%[9] | - | 7.2 months (overall population)[10] | 12.8 months (overall population)[10] |
Comparative Safety and Tolerability
The safety profiles of these treatments are a critical consideration. The following table outlines the most common treatment-related adverse events (TRAEs) observed in the respective clinical trials.
| Treatment Regimen | Trial Name | Most Common Treatment-Related Adverse Events (Any Grade) |
| This compound | FIDES-01 | Hyperphosphatemia (76%), Asthenia/fatigue (34%), Nausea (30%), Transaminase elevations (29%)[1][7] |
| Pemigatinib | FIGHT-202 | Hyperphosphatemia (58.5%), Alopecia (49.7%), Diarrhea (47.6%)[4][6] |
| Infigratinib | NCT02150967 | Hyperphosphatemia, Stomatitis, Fatigue, Alopecia |
| Gemcitabine + Cisplatin | ABC-02 | Neutropenia[8] |
| Durvalumab + Gemcitabine + Cisplatin | TOPAZ-1 | Anemia, Neutropenia, Nausea, Fatigue |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is essential for a nuanced interpretation of the comparative data.
FIDES-01 (this compound)
-
Study Design: A phase 2, open-label, single-arm study evaluating this compound in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who had progressed on at least one prior systemic therapy.[1][2][11]
-
Patient Population: Adults with unresectable or advanced iCCA with documented FGFR2 gene fusions, mutations, or amplifications.[1][2][5]
-
Dosing: this compound 300 mg administered orally once daily.[1][2][5]
-
Primary Endpoints: Objective response rate (ORR) for the FGFR2 fusion cohort and progression-free survival (PFS) for the FGFR2 mutation/amplification cohort, assessed by independent central review per RECIST v1.1.[1]
FIGHT-202 (Pemigatinib)
-
Study Design: An open-label, single-arm, multicenter, phase 2 study in adult patients with previously treated, locally advanced or metastatic cholangiocarcinoma with documented FGF/FGFR alterations.[5][12]
-
Patient Population: Patients were enrolled into three cohorts based on FGF/FGFR alteration status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), or Cohort C (no FGF/FGFR alterations).[12]
-
Dosing: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[5][12]
-
Primary Endpoint: ORR in Cohort A, as assessed by independent review per RECIST v1.1.[5]
NCT02150967 (Infigratinib)
-
Study Design: A multicenter, open-label, single-arm, phase 2 trial in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[13]
-
Patient Population: Patients with chemotherapy-refractory cholangiocarcinoma harboring FGFR2 fusions.[7]
-
Dosing: Infigratinib 125 mg orally once daily for 21 consecutive days followed by 7 days off therapy, in 28-day cycles.[13]
-
Primary Endpoints: ORR and duration of response (DoR), as determined by blinded independent central review according to RECIST 1.1.[13]
ABC-02 (Gemcitabine + Cisplatin)
-
Study Design: A randomized, controlled, open-label, phase 3 trial comparing gemcitabine plus cisplatin with gemcitabine alone in patients with locally advanced or metastatic biliary tract cancer.[8]
-
Patient Population: Patients with unresectable, recurrent, or metastatic cholangiocarcinoma, gallbladder cancer, or ampullary cancer who had not received prior chemotherapy for advanced disease.[1]
-
Dosing: Cisplatin (25 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1 and 8, every 3 weeks for up to eight cycles.[8]
-
Primary Endpoint: Overall survival (OS).[8]
TOPAZ-1 (Durvalumab + Gemcitabine + Cisplatin)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, global phase 3 trial of durvalumab in combination with gemcitabine and cisplatin versus placebo plus gemcitabine and cisplatin as a first-line treatment.[14]
-
Patient Population: Treatment-naïve patients with unresectable advanced or metastatic biliary tract cancer, including iCCA, extrahepatic cholangiocarcinoma, and gallbladder cancer.[15]
-
Dosing: Durvalumab (1500 mg) or placebo every 3 weeks with gemcitabine (1000 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of each 21-day cycle for up to 8 cycles, followed by durvalumab or placebo monotherapy every 4 weeks.[15]
-
Primary Endpoint: Overall survival (OS).[14]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and the structure of the clinical trials is crucial for a comprehensive understanding.
FGFR Signaling Pathway
This compound is a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, differentiation, and angiogenesis. In iCCA, genetic alterations such as fusions, mutations, or amplifications of FGFR2 can lead to constitutive activation of this pathway, driving tumorigenesis. This compound, by blocking the kinase activity of FGFR1, 2, and 3, effectively inhibits these downstream signals.[15]
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
FIDES-01 Clinical Trial Workflow
The FIDES-01 trial followed a structured workflow to assess the efficacy and safety of this compound in a targeted patient population.
Caption: Workflow of the FIDES-01 clinical trial for this compound in iCCA.
Conclusion
This compound has demonstrated meaningful clinical activity in patients with iCCA harboring FGFR2 genetic alterations, particularly in the context of FGFR2 fusions.[6][12] Its efficacy, as measured by ORR and PFS, is comparable to other FGFR inhibitors such as pemigatinib and infigratinib. The safety profile of this compound is generally manageable, with hyperphosphatemia being a common on-target effect, similar to other drugs in its class.[6]
When compared to standard chemotherapy (gemcitabine and cisplatin), this compound offers a targeted approach for a molecularly defined subgroup of iCCA patients, with the potential for improved outcomes in this population. The addition of immunotherapy to chemotherapy, as seen in the TOPAZ-1 trial with durvalumab, has set a new benchmark for first-line treatment in the broader advanced biliary tract cancer population.[10]
For researchers and drug development professionals, the data suggest that while this compound is a viable therapeutic option for FGFR2-altered iCCA, the competitive landscape of FGFR inhibitors and the evolving standard of care with chemoimmunotherapy necessitate a clear strategy for patient selection and positioning. Future research may focus on combination strategies, mechanisms of resistance, and the identification of biomarkers to further refine the use of this compound and other targeted therapies in iCCA.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEMAZYRE® (pemigatinib) iCCA Patient Case Studies [hcp.pemazyre.com]
- 4. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 5. Incyte Announces Positive Interim Data from Phase 2 Trial of Pemigatinib, Its Selective FGFR Inhibitor, in Patients with Cholangiocarcinoma | Incyte [investor.incyte.com]
- 6. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Cisplatin plus gemcitabine versus gemcitabine for biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TOPAZ-1 Trial Subanalysis: Outcomes by Primary Tumor Location in Advanced BTCs - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. jwatch.org [jwatch.org]
- 11. Targeting FGFR3 alterations with adjuvant infigratinib in invasive urothelial carcinoma: the phase III PROOF 302 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
- 13. fda.gov [fda.gov]
- 14. IMFINZI® (durvalumab) plus chemotherapy further improved overall survival benefit in advanced biliary tract cancer in the TOPAZ-1 Phase III trial, reducing the risk of death by 24% in additional follow-up [astrazeneca-us.com]
- 15. TOPAZ-1: Durvalumab plus Gemcitabine and Cisplatin in Advanced Biliary Tract Cancer | CCA News Online [ccanewsonline.com]
Safety Operating Guide
Derazantinib proper disposal procedures
Anleitung zur ordnungsgemäßen Entsorgung von Derazantinib
Wichtiger Hinweis: Bei this compound handelt es sich um ein Prüfpräparat. Die spezifischen Verfahren für Handhabung und Entsorgung sollten immer dem vom Hersteller bereitgestellten Sicherheitsdatenblatt (SDB) und den Protokollen der klinischen Prüfung entnommen werden. Diese Anleitung bietet allgemeine bewährte Verfahren für den Fall, dass keine spezifischen Anweisungen verfügbar sind.
Bei der Handhabung von this compound, einem potenten Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitor, ist die Einhaltung von Sicherheitsvorkehrungen zur Minimierung der Exposition von entscheidender Bedeutung. Obwohl es nicht als klassisches Zytostatikum eingestuft ist, erfordert sein gezielter Wirkmechanismus einen sorgfältigen Umgang.
Persönliche Schutzausrüstung (PSA):
-
Handschuhe: Tragen Sie immer chemikalienbeständige Handschuhe (z. B. Nitril).
-
Laborkittel: Ein sauberer, geschlossener Laborkittel ist obligatorisch.
-
Augenschutz: Eine Schutzbrille mit Seitenschutz sollte getragen werden, um die Augen vor Spritzern zu schützen.
Entsorgungsverfahren für this compound-Abfälle
Die Entsorgung von this compound und damit kontaminierten Materialien muss umwelt- und vorschriftskonform erfolgen. Eine Entsorgung über das Abwasser (Toilette oder Waschbecken) ist strengstens untersagt, da dies zur Kontamination von Gewässern führen kann.[1][2][3]
Schritt-für-Schritt-Anleitung zur Entsorgung:
-
Sammlung und Trennung:
-
Sammeln Sie alle mit this compound kontaminierten Abfälle getrennt von anderen Laborabfällen.
-
Dazu gehören unbenutzte oder abgelaufene Medikamente, kontaminierte PSA (Handschuhe, Kittel), leere Primärverpackungen (Blister, Fläschchen) und kontaminierte Laborutensilien (z. B. Pipettenspitzen).
-
-
Verpackung des Abfalls:
-
Verwenden Sie für die Sammlung von festen und flüssigen chemischen Abfällen dafür vorgesehene, auslaufsichere und deutlich gekennzeichnete Behälter.
-
Leere Blisterverpackungen und Umkartons sollten getrennt entsorgt werden, wobei Umkartons und Packungsbeilagen dem Papierrecycling zugeführt werden können.[4]
-
-
Kennzeichnung:
-
Beschriften Sie die Abfallbehälter eindeutig mit "Pharmazeutischer Abfall – Besondere Vorsicht" und geben Sie den Inhalt (this compound) an.
-
Wenn this compound als gefährlicher Abfall eingestuft wird, muss die Kennzeichnung den gesetzlichen Vorschriften für gefährliche Abfälle entsprechen.
-
-
Lagerung:
-
Lagern Sie die Abfallbehälter an einem sicheren, ausgewiesenen Ort, der für Unbefugte unzugänglich ist.
-
Die Lagerbedingungen sollten den Anweisungen im Sicherheitsdatenblatt entsprechen.
-
-
Entsorgung:
-
Die Entsorgung von pharmazeutischen Abfällen, insbesondere von Prüfpräparaten, muss durch ein zertifiziertes Entsorgungsunternehmen erfolgen.[4]
-
Kontaktieren Sie den Sicherheitsbeauftragten Ihrer Einrichtung, um die ordnungsgemäße Abholung und Entsorgung zu veranlassen.
-
Für Prüfpräparate ist häufig eine Rückgabe an den Sponsor der klinischen Studie vorgesehen.[5]
-
Zusammenfassung der Entsorgungswege
Die folgende Tabelle gibt einen Überblick über die verschiedenen Arten von Abfällen, die im Umgang mit this compound anfallen, und deren empfohlene Entsorgungswege.
| Abfallkategorie | Beispiele | Empfohlener Entsorgungsweg |
| Unbenutztes/Abgelaufenes Produkt | Restmengen von this compound, Tabletten, Pulver | Als gefährlicher/pharmazeutischer Abfall über ein zertifiziertes Entsorgungsunternehmen entsorgen. Rückgabe an den Sponsor gemäß Studienprotokoll. |
| Kontaminierte Materialien | Handschuhe, Wischtücher, Pipettenspitzen, leere Blister | Sammlung in einem gekennzeichneten Behälter für gefährlichen/pharmazeutischen Abfall. |
| Primärverpackung (leer) | Leere Flaschen, Blisterverpackungen | Entsorgung als kontaminiertes Material. |
| Sekundärverpackung | Umkartons, Packungsbeilagen | Papierrecycling, sofern nicht kontaminiert.[4] |
Diagramme
Die folgenden Diagramme visualisieren den Arbeitsablauf für die Entsorgung und den zugrunde liegenden Signalweg.
Bildunterschrift: Arbeitsablauf für die sichere Entsorgung von this compound-Abfällen.
Bildunterschrift: Vereinfachter FGFR-Signalweg und der Angriffspunkt von this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound (ARQ 087) Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
